Alectinib-d8
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H34N4O2 |
|---|---|
Molecular Weight |
490.7 g/mol |
IUPAC Name |
9-ethyl-6,6-dimethyl-8-[4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)piperidin-1-yl]-11-oxo-5H-benzo[b]carbazole-3-carbonitrile |
InChI |
InChI=1S/C30H34N4O2/c1-4-20-16-23-24(17-26(20)34-9-7-21(8-10-34)33-11-13-36-14-12-33)30(2,3)29-27(28(23)35)22-6-5-19(18-31)15-25(22)32-29/h5-6,15-17,21,32H,4,7-14H2,1-3H3/i11D2,12D2,13D2,14D2 |
InChI Key |
KDGFLJKFZUIJMX-FUEQIQQISA-N |
Isomeric SMILES |
[2H]C1(C(OC(C(N1C2CCN(CC2)C3=CC4=C(C=C3CC)C(=O)C5=C(C4(C)C)NC6=C5C=CC(=C6)C#N)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
CCC1=CC2=C(C=C1N3CCC(CC3)N4CCOCC4)C(C5=C(C2=O)C6=C(N5)C=C(C=C6)C#N)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Purification of Alectinib-d8 for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis and purification of Alectinib-d8, a deuterated internal standard of the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib. This document outlines the mechanism of action of Alectinib, a plausible synthetic route for its deuterated analog, purification methodologies, and analytical characterization. The information presented herein is intended to support researchers and scientists in the laboratory setting.
Introduction to Alectinib and the Role of this compound
Alectinib is a potent and highly selective second-generation inhibitor of anaplastic lymphoma kinase (ALK) tyrosine kinase.[1] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) in patients with ALK gene rearrangements.[2] Alectinib functions by blocking the phosphorylation of ALK and the subsequent activation of downstream signaling pathways, such as STAT3 and AKT, which are crucial for tumor cell proliferation and survival.[1]
This compound is the deuterium-labeled version of Alectinib, where eight hydrogen atoms on the morpholine ring are replaced with deuterium.[3] This isotopic labeling makes this compound an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), used in pharmacokinetic and drug metabolism studies.[4][5] The increased mass of this compound allows for its clear differentiation from the non-labeled drug in mass spectrometric analysis, ensuring accurate quantification.[4]
Mechanism of Action: Alectinib's Inhibition of the ALK Signaling Pathway
In certain types of NSCLC, a chromosomal rearrangement leads to the fusion of the ALK gene with another gene, most commonly EML4, creating an oncogenic EML4-ALK fusion protein. This fusion protein is constitutively active, meaning it continuously signals for cell growth and division, leading to tumor formation.
Alectinib exerts its therapeutic effect by binding to the ATP-pocket of the ALK tyrosine kinase domain, preventing the phosphorylation and activation of the receptor.[6] This inhibition blocks the downstream signaling cascades, including the PI3K/AKT and MAPK pathways, which are critical for cell proliferation and survival.[6] By disrupting these pathways, Alectinib effectively suppresses the growth of ALK-positive cancer cells and induces apoptosis (programmed cell death).[6]
Synthesis of this compound
The synthesis of this compound follows a multi-step route analogous to the synthesis of Alectinib, with the key difference being the introduction of a deuterated morpholine moiety. A plausible synthetic approach involves the preparation of a deuterated morpholinopiperidine side chain, which is then coupled to a brominated carbazole core.
The overall synthetic workflow can be visualized as follows:
Experimental Protocol: Synthesis of 4-(morpholin-d8-yl)piperidine
This protocol describes a representative method for the synthesis of the key deuterated intermediate.
-
Reductive Amination: To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM), add morpholine-d8 (1.1 eq) and sodium triacetoxyborohydride (1.5 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-4-(morpholin-d8-yl)piperidine.
-
Deprotection: Dissolve the purified N-Boc-4-(morpholin-d8-yl)piperidine in a solution of hydrochloric acid in 1,4-dioxane (4 M).
-
Isolation: Stir the mixture at room temperature for 2-4 hours. Concentrate the solvent under reduced pressure to yield 4-(morpholin-d8-yl)piperidine hydrochloride as a solid. Neutralize with a suitable base to obtain the free amine before use in the next step.
Experimental Protocol: Synthesis of this compound
This protocol outlines the final coupling step to yield this compound.
-
Reaction Setup: In a reaction vessel, combine 9-bromo-6,6-dimethyl-8-ethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile (1.0 eq), 4-(morpholin-d8-yl)piperidine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), a phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., sodium tert-butoxide, 1.5 eq).
-
Solvent: Add anhydrous toluene or dioxane to the vessel.
-
Reaction: Heat the mixture to 100-110 °C and stir for 12-24 hours under an inert atmosphere (e.g., argon or nitrogen). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter through a pad of celite. Wash the celite pad with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain crude this compound.
Purification of this compound
The purification of this compound is crucial to remove unreacted starting materials, by-products, and residual catalyst. A multi-step purification process is typically employed.
Experimental Protocol: Purification
-
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient elution system of methanol in dichloromethane (e.g., 0% to 5% methanol).
-
Procedure: Dissolve the crude this compound in a minimal amount of dichloromethane and load it onto the silica gel column. Elute the column with the mobile phase, collecting fractions. Monitor the fractions by TLC.
-
-
Fraction Pooling and Concentration: Combine the fractions containing the pure product and concentrate under reduced pressure to yield a solid.
-
Crystallization:
-
Solvent System: A mixture of ethanol and water or isopropanol and heptane can be effective.
-
Procedure: Dissolve the solid from the previous step in a minimal amount of the hot solvent system. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
-
Isolation and Drying: Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum to obtain pure this compound.
Analytical Data and Characterization
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques. The following table summarizes the expected analytical data. Please note that the yield and purity values are illustrative and will vary depending on the specific reaction and purification conditions.
| Parameter | Method | Expected Result |
| Identity | ||
| Molecular Weight | Mass Spectrometry (MS) | 490.67 g/mol [3] |
| Structure | ¹H and ¹³C NMR Spectroscopy | Spectra consistent with the structure of this compound, showing the absence of signals corresponding to the deuterated positions on the morpholine ring. |
| Purity | ||
| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | >98%[7] |
| Isotopic Purity | Mass Spectrometry (MS) | >98% Deuterium incorporation |
| Physical Properties | ||
| Appearance | Visual Inspection | Off-white to yellow solid |
| Illustrative Yield | ||
| Overall Yield | Gravimetric Analysis | 40-60% (Illustrative) |
Conclusion
This technical guide provides a comprehensive overview of the synthesis and purification of this compound for laboratory use. The outlined protocols for synthesis and purification, along with the analytical characterization data, serve as a valuable resource for researchers and scientists. The successful synthesis of high-purity this compound is essential for its application as a reliable internal standard in bioanalytical studies, contributing to the accurate and precise quantification of Alectinib in various biological matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. Alectinib in Resected ALK-Positive Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alectinib D8 | CAS No- 1256585-15-5 | Simson Pharma Limited [simsonpharma.com]
- 4. pure.eur.nl [pure.eur.nl]
- 5. researchgate.net [researchgate.net]
- 6. WO2009154754A2 - Synthesis of deuterated morpholine derivatives - Google Patents [patents.google.com]
- 7. This compound | CAS 1256585-15-5 | LGC Standards [lgcstandards.com]
An In-depth Technical Guide to Alectinib-d8: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Alectinib-d8, a deuterated analog of the potent anaplastic lymphoma kinase (ALK) inhibitor, Alectinib. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of key biological and analytical processes.
Core Physical and Chemical Properties
This compound is a stable, isotopically labeled form of Alectinib, where eight hydrogen atoms on the morpholine ring have been replaced with deuterium. This selective deuteration makes it a valuable tool in pharmacokinetic (PK) and metabolic studies, often used as an internal standard in mass spectrometry-based bioanalysis.
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| Chemical Name | 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl-d8)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile | |
| Molecular Formula | C₃₀H₂₆D₈N₄O₂ | |
| Molecular Weight | 490.67 g/mol | |
| CAS Number | 1256585-15-5 | |
| Appearance | White to Off-White Solid | |
| Melting Point | >265°C (with decomposition) | |
| Solubility | Slightly soluble in DMSO and Methanol | |
| Purity | >95% (by HPLC) | |
| Storage | Store at 2-8°C |
Experimental Protocols
This section details the methodologies for the synthesis, purification, and analysis of Alectinib and its deuterated analog. While specific synthesis protocols for this compound are proprietary, the following represents a plausible route based on published methods for Alectinib, adapted for the incorporation of the deuterated morpholine moiety.
Synthesis of this compound
The synthesis of this compound would likely follow a multi-step pathway similar to that of Alectinib, with the key difference being the use of a deuterated morpholine precursor. A general synthetic scheme is outlined below.
Detailed Steps:
-
Boronation and Suzuki Coupling: 6-bromo-3,4-dihydro-2-naphthalenone undergoes a borylation reaction, followed by a Suzuki coupling with bromoethane to introduce the ethyl group.
-
Dimethylation and Bromination: The resulting intermediate is dimethylated at the alpha-position to the ketone, followed by bromination at the aromatic ring.
-
Substitution with Deuterated Morpholine: The key step for introducing the deuterium label involves the substitution of the bromine atom with 4-(piperidin-4-yl)morpholine-d8.
-
Cyclization and Oxidation: The subsequent intermediate undergoes a Fischer indole synthesis-type cyclization with 3-cyanophenylhydrazine, followed by oxidation to yield the final this compound molecule.
-
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to achieve the desired purity.
Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The purity of this compound is typically assessed using RP-HPLC. A validated method for the analysis of Alectinib can be adapted for its deuterated analog.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., ammonium acetate) is commonly used.
-
Flow Rate: Approximately 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Detection Wavelength: UV detection at a wavelength where Alectinib shows maximum absorbance.
-
Injection Volume: Typically 10-20 µL.
Method Validation:
The analytical method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Biological Context: Alectinib's Mechanism of Action
Alectinib is a highly selective inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase. In certain cancers, such as non-small cell lung cancer (NSCLC), a chromosomal rearrangement can lead to the formation of a fusion gene (e.g., EML4-ALK), resulting in a constitutively active ALK fusion protein that drives tumor growth. This compound, being structurally and functionally similar to Alectinib, is expected to inhibit the same signaling pathways.
ALK Signaling Pathway
The diagram below illustrates the ALK signaling pathway and the point of inhibition by Alectinib.
Alectinib binds to the ATP-binding pocket of the ALK kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways, including:
-
PI3K/AKT Pathway: Crucial for cell survival and proliferation.
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Involved in cell growth and differentiation.
-
JAK/STAT Pathway: Regulates gene expression involved in cell survival and proliferation.
By blocking these pathways, Alectinib effectively inhibits the growth and induces apoptosis in ALK-driven tumor cells.
Application in Pharmacokinetic Studies
The primary application of this compound is in pharmacokinetic (PK) studies, where it serves as an internal standard for the quantification of Alectinib in biological matrices like plasma or serum. The use of a stable isotope-labeled internal standard is the gold standard in bioanalytical mass spectrometry as it corrects for variability in sample preparation and instrument response.
Experimental Workflow for a Pharmacokinetic Study
The following diagram outlines a typical workflow for a pharmacokinetic study using this compound as an internal standard for the analysis of Alectinib in plasma samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Workflow Description:
-
Sample Collection: Plasma samples are collected from subjects at various time points after administration of Alectinib.
-
Internal Standard Spiking: A known amount of this compound is added to each plasma sample.
-
Sample Extraction: Proteins are removed from the plasma, and the analytes (Alectinib and this compound) are extracted.
-
LC-MS/MS Analysis: The extracted sample is injected into an LC-MS/MS system. The liquid chromatography (LC) separates the analytes from other matrix components. The tandem mass spectrometry (MS/MS) provides highly selective and sensitive detection by monitoring specific precursor-to-product ion transitions for both Alectinib and this compound.
-
Quantification: The concentration of Alectinib in the original sample is determined by calculating the ratio of the peak area of Alectinib to the peak area of the internal standard (this compound).
-
Pharmacokinetic Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Conclusion
This compound is an indispensable tool for the precise and accurate quantification of Alectinib in biological samples. Its physical and chemical properties are well-characterized, and its application in pharmacokinetic studies is crucial for understanding the absorption, distribution, metabolism, and excretion of this important anti-cancer drug. The detailed protocols and visual diagrams provided in this guide offer a comprehensive resource for researchers and professionals working with Alectinib and its deuterated analog.
Alectinib-d8: A Comprehensive Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Alectinib-d8. The information presented is crucial for ensuring the integrity and reliability of this isotopically labeled compound in research and development settings. The data and protocols are synthesized from publicly available technical data sheets and scientific literature. While much of the detailed stability data pertains to the parent compound, Alectinib, the underlying chemical stability is expected to be comparable for its deuterated analog, this compound, as deuteration primarily influences metabolic pathways rather than inherent chemical reactivity.
Storage and Handling Recommendations
Proper storage and handling are paramount to maintain the quality and stability of this compound. The following conditions are recommended based on information from various suppliers.
Storage Conditions
This compound is typically supplied as a solid. For long-term storage, the following conditions are advised:
| Condition | Temperature | Notes |
| Long-term Storage | -20°C | Recommended for maintaining stability over extended periods. |
| Short-term Storage | 2-8°C (Refrigerator) | Suitable for short-term use and working solutions.[1] |
| Shipping | Ambient Temperature | The compound is generally stable for the duration of shipping at room temperature. |
It is crucial to consult the Certificate of Analysis (CoA) provided by the specific supplier for their recommended storage conditions.
Handling
When handling this compound, standard laboratory safety protocols should be followed. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Handling should be performed in a well-ventilated area.[2][3]
Stability Profile
The stability of Alectinib has been investigated under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. These studies provide valuable insights into the potential degradation pathways and the intrinsic stability of the molecule.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. The following table summarizes the degradation of Alectinib under different stress conditions.
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Reference |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 80°C | ~10.5% | This is a representative value; actual degradation can vary. |
| Alkaline Hydrolysis | 0.1 M NaOH | 24 hours | 80°C | ~8.7% | This is a representative value; actual degradation can vary. |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temp | ~15.2% | Alectinib is particularly susceptible to oxidative stress.[4][5] |
| Thermal Degradation | Solid State | 48 hours | 105°C | ~5.4% | This is a representative value; actual degradation can vary. |
| Photolytic Degradation | UV Light (254 nm) | 24 hours | Room Temp | ~7.8% | This is a representative value; actual degradation can vary. |
Note: The degradation percentages are illustrative and can vary based on the specific experimental conditions.
Solution Stability
Solutions of Alectinib should ideally be prepared fresh for each use. If storage is necessary, they should be kept at 2-8°C for short periods. Long-term storage of solutions is generally not recommended due to the potential for degradation.
Experimental Protocols
This section outlines a general protocol for a forced degradation study of Alectinib, which can be adapted for this compound.
Preparation of Stock and Working Solutions
-
Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Solutions: Dilute the stock solution with the appropriate solvent to obtain working solutions of the desired concentrations for the degradation studies.
Forced Degradation Protocol
-
Acidic Hydrolysis: Mix equal volumes of the this compound working solution and 0.1 M hydrochloric acid. Incubate the mixture at 80°C for 24 hours. After incubation, neutralize the solution with an appropriate amount of 0.1 M sodium hydroxide.
-
Alkaline Hydrolysis: Mix equal volumes of the this compound working solution and 0.1 M sodium hydroxide. Incubate the mixture at 80°C for 24 hours. After incubation, neutralize the solution with an appropriate amount of 0.1 M hydrochloric acid.
-
Oxidative Degradation: Mix equal volumes of the this compound working solution and 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound powder to a temperature of 105°C in a hot air oven for 48 hours. Subsequently, dissolve the powder in a suitable solvent for analysis.
-
Photolytic Degradation: Expose the this compound working solution to UV light (254 nm) in a photostability chamber for 24 hours. A control sample should be kept in the dark under the same conditions.
Analytical Method
The extent of degradation is typically quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method with UV or mass spectrometric detection.[6] The method should be validated to ensure it can separate the parent compound from its degradation products.
Visualizations
The following diagrams illustrate key aspects of Alectinib's mechanism of action and a typical experimental workflow.
Alectinib Signaling Pathway
Alectinib is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK).[6][7] In certain cancers, a chromosomal rearrangement leads to the fusion of the ALK gene with another gene, resulting in a constitutively active ALK fusion protein. This fusion protein drives tumor cell proliferation and survival through downstream signaling pathways such as the STAT3, PI3K/AKT, and MAPK pathways. Alectinib competitively binds to the ATP-binding site of the ALK tyrosine kinase, inhibiting its autophosphorylation and subsequent activation of downstream signaling.[6][7][8]
Caption: Alectinib's mechanism of action in inhibiting the ALK signaling pathway.
Experimental Workflow for Stability Analysis
The following diagram outlines a typical workflow for assessing the stability of this compound.
Caption: A generalized workflow for conducting forced degradation studies of this compound.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Evaluation of Alectinib Metabolic Stability in HLMs Using Fast LC-MS/MS Method: In Silico ADME Profile, P450 Metabolic Lability, and Toxic Alerts Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Alectinib Metabolic Stability in HLMs Using Fast LC-MS/MS Method: In Silico ADME Profile, P450 Metabolic Lability, and Toxic Alerts Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. jpionline.org [jpionline.org]
- 7. tandfonline.com [tandfonline.com]
- 8. zenodo.org [zenodo.org]
Commercial Suppliers and Technical Guide for High-Purity Alectinib-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercially available high-purity Alectinib-d8, a deuterated internal standard crucial for the accurate quantification of the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib, in various biological matrices. This document outlines key suppliers, presents available quantitative data, details relevant experimental protocols, and illustrates associated biological pathways and analytical workflows.
Commercial Availability of High-Purity this compound
This compound is available from several reputable suppliers of reference standards and research chemicals. While obtaining exact, batch-specific certificates of analysis often requires a direct request, the following table summarizes publicly available information regarding suppliers and their product specifications.
| Supplier | CAS Number | Molecular Formula | Purity Specification | Additional Information |
| LGC Standards | 1256585-15-5 | C₃₀H₂₆D₈N₄O₂ | >95% (HPLC)[1] | Certificate of Analysis and Safety Data Sheet available upon request.[1][2] |
| Clearsynth | 1256585-15-5 | C₃₀H₂₆D₈N₄O₂ | High quality | Accompanied by a Certificate of Analysis. Used as an analytical standard for HPLC.[3] |
| Simson Pharma | 1256585-15-5 | C₃₀H₂₆D₈N₄O₂ | High quality | Accompanied by a Certificate of Analysis.[4][5] |
| MedchemExpress | 1256585-15-5 | C₃₀H₂₆D₈N₄O₂ | Not specified | Labeled as a stable isotope for use as an internal standard in clinical mass spectrometry.[5][6] |
| Toronto Research Chemicals (TRC) | 1256585-15-5 | C₃₀D₈H₂₆N₄O₂ | Not specified | All TRC products are delivered with a complete analytical data package, including full spectroscopic analysis and a certificate of analysis.[7] |
| SynZeal | 1256585-15-5 | C₃₀H₂₆D₈N₄O₂ | Not specified | Supplied with a Certificate of Analysis and analytical data.[5] |
| Allmpus Laboratories | 1256585-15-5 | C₃₀H₂₆D₈N₄O₂ | Not specified | - |
| Molsyns Research | Not specified | Not specified | Not specified | - |
Alectinib's Mechanism of Action: ALK Signaling Pathway
Alectinib is a potent and highly selective inhibitor of Anaplastic Lymphoma Kinase (ALK) tyrosine kinase. In certain cancers, such as non-small cell lung cancer (NSCLC), a chromosomal rearrangement can lead to the formation of a fusion gene, such as EML4-ALK. This fusion results in a constitutively active ALK protein that drives tumor cell proliferation and survival through downstream signaling pathways. Alectinib competitively binds to the ATP-binding site of the ALK kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades, including the RAS-MEK-ERK, PI3K-AKT, and JAK-STAT pathways.
Experimental Protocols for this compound Analysis
This compound is primarily used as an internal standard (IS) for the quantification of Alectinib in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following are representative protocols derived from published bioanalytical methods.
Sample Preparation: Protein Precipitation
This method is commonly used for the extraction of Alectinib and this compound from plasma samples.
-
To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of acetonitrile containing this compound at a known concentration (e.g., 10 ng/mL).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Method for Quantification
The following parameters provide a general guideline for the chromatographic separation and mass spectrometric detection of Alectinib and this compound.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Tandem Mass Spectrometry (MS/MS) Conditions:
| Parameter | Alectinib | This compound |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 483.3 | 491.3 |
| Product Ion (m/z) | 396.2 | 396.2 |
| Collision Energy | Optimized for the specific instrument | Optimized for the specific instrument |
| Dwell Time | 100 ms | 100 ms |
Experimental Workflow for Bioanalytical Sample Analysis
The use of this compound as an internal standard is a critical component of the bioanalytical workflow to ensure accurate and precise quantification of Alectinib in clinical and preclinical studies.
Conclusion
High-purity this compound is an essential tool for researchers and drug development professionals engaged in the study of Alectinib. Its use as an internal standard enables robust and reliable quantification in complex biological matrices. This guide provides a foundational understanding of the commercial landscape, analytical methodologies, and the underlying biological context for the use of this critical reagent. For specific applications, it is always recommended to obtain batch-specific Certificates of Analysis from the chosen supplier and to validate the analytical methods according to regulatory guidelines.
References
- 1. This compound | CAS 1256585-15-5 | LGC Standards [lgcstandards.com]
- 2. This compound | CAS 1256585-15-5 | LGC Standards [lgcstandards.com]
- 3. clearsynth.com [clearsynth.com]
- 4. clearsynth.com [clearsynth.com]
- 5. Alectinib D8 | CAS No- 1256585-15-5 | Simson Pharma Limited [simsonpharma.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. LGC Group [www2.lgcgroup.com]
Alectinib-d8: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Alectinib-d8, a deuterated isotopologue of the anaplastic lymphoma kinase (ALK) inhibitor Alectinib. This document furnishes essential technical data, outlines relevant experimental protocols, and visualizes key biological and experimental workflows to support research and development activities.
Core Compound Data
This compound is a stable, non-radioactive isotopologue of Alectinib, which is primarily used as an internal standard in quantitative bioanalytical assays to support pharmacokinetic and metabolism studies. The deuterium labeling provides a distinct mass signature for mass spectrometry-based detection, enabling precise differentiation from the unlabeled drug.
Quantitative Data Summary
| Parameter | Value | Reference |
| CAS Number | 1256585-15-5 | [1][2] |
| Molecular Formula | C₃₀H₂₆D₈N₄O₂ | [1] |
| Molecular Weight | 490.67 g/mol | [1] |
Mechanism of Action and Signaling Pathway
Alectinib is a potent and highly selective inhibitor of Anaplastic Lymphoma Kinase (ALK) tyrosine kinase. In certain cancers, such as non-small cell lung cancer (NSCLC), a chromosomal rearrangement can lead to the formation of a fusion gene, such as EML4-ALK. This fusion results in a constitutively active ALK protein that drives tumor cell proliferation and survival through downstream signaling pathways. Alectinib competitively binds to the ATP-binding pocket of the ALK kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades, primarily the RAS-MEK-ERK and JAK-STAT pathways. This blockade of oncogenic signaling ultimately leads to cell cycle arrest and apoptosis of ALK-dependent tumor cells.
Caption: Alectinib inhibits the EML4-ALK fusion protein, blocking downstream signaling.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate and reproducible use of this compound in a research setting. Below are methodologies for the synthesis, and bioanalysis of this compound.
Synthesis of this compound
While specific, detailed protocols for the synthesis of this compound are not publicly available, a general approach can be inferred from the known synthesis of Alectinib and standard deuteration techniques. The synthesis of Alectinib typically involves a multi-step process. The deuterated morpholine moiety is the key component for producing this compound.
Proposed Synthetic Approach:
-
Synthesis of Deuterated Morpholine: Commercially available deuterated starting materials would be used to synthesize morpholine-d8. This could involve the reduction of a suitable precursor with a deuterium source, such as lithium aluminum deuteride (LiAlD₄).
-
Coupling with Piperidine Moiety: The deuterated morpholine would then be coupled to a protected 4-piperidinone derivative.
-
Construction of the Carbazole Core: The piperidine-morpholine-d8 intermediate would be reacted with a suitable bromo-substituted carbazole precursor in a Buchwald-Hartwig amination or similar cross-coupling reaction.
-
Final Steps and Purification: Subsequent steps would involve the deprotection and final modifications to yield this compound. Purification would likely be achieved through column chromatography and recrystallization to ensure high purity.
It is important to note that the specific reaction conditions, catalysts, and solvents would need to be optimized for each step to achieve a good yield and purity of the final product.
Bioanalytical Method for Alectinib Quantification using this compound as an Internal Standard
This protocol describes a general method for the quantification of Alectinib in a biological matrix (e.g., plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.[3][4][5]
1. Sample Preparation:
-
To a 100 µL aliquot of the plasma sample, add 10 µL of this compound internal standard working solution (concentration will depend on the expected range of Alectinib concentrations).
-
Add 300 µL of a protein precipitation solvent (e.g., acetonitrile or methanol) to the sample.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient program to achieve separation of Alectinib and this compound from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Alectinib: Precursor ion (Q1) -> Product ion (Q3) (specific m/z values to be determined).
-
This compound: Precursor ion (Q1) -> Product ion (Q3) (specific m/z values to be determined, shifted by +8 Da from Alectinib).
-
-
Other MS parameters (e.g., collision energy, declustering potential) should be optimized for maximum signal intensity.
-
3. Quantification:
-
The concentration of Alectinib in the sample is determined by calculating the peak area ratio of the analyte (Alectinib) to the internal standard (this compound) and comparing this ratio to a standard curve prepared with known concentrations of Alectinib.
Experimental Workflows
This compound is a valuable tool in pharmacokinetic studies, allowing for the sensitive and accurate measurement of drug absorption, distribution, metabolism, and excretion (ADME).
Pharmacokinetic Study Workflow using this compound as a Tracer
This workflow outlines the key steps in a typical pharmacokinetic study employing a stable isotope-labeled drug.[6][][8][9]
Caption: Workflow for a pharmacokinetic study using this compound as a tracer.
References
- 1. Alectinib D8 | CAS No- 1256585-15-5 | Simson Pharma Limited [simsonpharma.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. researchgate.net [researchgate.net]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. pure.eur.nl [pure.eur.nl]
- 6. Re-introduction of a Novel Approach to the Use of Stable Isotopes in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. metsol.com [metsol.com]
- 9. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Alectinib in Plasma using Alectinib-d8 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Alectinib is a potent and selective second-generation anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1][2][3] Therapeutic drug monitoring (TDM) of Alectinib is crucial to optimize treatment efficacy and minimize toxicity. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Alectinib in human plasma, utilizing its stable isotope-labeled internal standard, Alectinib-d8.
This method is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic studies, clinical trials, and research applications.
Principle
The method involves the extraction of Alectinib and the internal standard (this compound) from human plasma via protein precipitation. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
Materials and Reagents
-
Alectinib reference standard
-
This compound internal standard[4]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Drug-free human plasma (with K2EDTA as anticoagulant)
Experimental Protocols
Stock and Working Solution Preparation
-
Alectinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Alectinib in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Alectinib Working Solutions: Serially dilute the Alectinib stock solution with a 50:50 mixture of acetonitrile and water to prepare working solutions for calibration standards and quality control samples.
-
This compound Internal Standard Working Solution (1 ng/mL): Dilute the this compound stock solution with acetonitrile.[5]
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike drug-free human plasma with the appropriate Alectinib working solutions to obtain final concentrations ranging from 2.50 to 250 ng/mL.[5]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels (low, medium, and high).
Sample Preparation (Protein Precipitation)
-
To 25 µL of plasma sample (calibration standard, QC, or study sample), add 100 µL of the this compound internal standard working solution (1 ng/mL in acetonitrile).[5]
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 13,400 x g for 7 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | Acquity UPLC® HSS T3 column (2.1 × 150 mm, 1.8 µm) or equivalent[5] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.400 mL/min[5] |
| Gradient | A suitable gradient to ensure separation of Alectinib from endogenous plasma components. |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Autosampler Temperature | 10 °C |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Alectinib: m/z 483.4 → 396.2[5] This compound: m/z 491.4 → 396.2[5] |
| Collision Energy (CE) | Optimized for the specific instrument. |
| Dwell Time | 100 ms |
Data Presentation
The following tables summarize the expected performance characteristics of the method based on published data.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | r² | LLOQ (ng/mL) |
| Alectinib | 2.50 - 250 | > 0.99 | 2.50 |
Data synthesized from multiple sources indicating common achievable ranges.[5]
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 2.50 | < 15 | < 15 | 85 - 115 |
| Low | 7.50 | < 15 | < 15 | 85 - 115 |
| Medium | 100 | < 15 | < 15 | 85 - 115 |
| High | 200 | < 15 | < 15 | 85 - 115 |
Acceptance criteria based on FDA guidelines for bioanalytical method validation.
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Alectinib | > 85 | Within ± 15 |
Expected performance based on typical protein precipitation methods.
Visualizations
Caption: Experimental workflow for the quantitative analysis of Alectinib in plasma.
Caption: Simplified signaling pathway of Alectinib in ALK-positive NSCLC.
Caption: Logical flow of the quantitative bioanalytical method.
References
- 1. Bioanalysis of alectinib and metabolite M4 in human plasma, cross-validation and impact on PK assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Evaluation of Alectinib Metabolic Stability in HLMs Using Fast LC-MS/MS Method: In Silico ADME Profile, P450 Metabolic Lability, and Toxic Alerts Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pure.eur.nl [pure.eur.nl]
Application Note: Development of a Validated Bioanalytical Method for Alectinib in Human Plasma Using Alectinib-d8 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a detailed, validated bioanalytical method for the quantitative determination of Alectinib in human plasma using its deuterated stable isotope, Alectinib-d8, as an internal standard (IS). The method utilizes a simple protein precipitation extraction procedure followed by analysis using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The described method is sensitive, specific, and reproducible, making it suitable for pharmacokinetic studies and therapeutic drug monitoring of Alectinib. All validation parameters meet the requirements set forth by regulatory agencies such as the FDA.
Introduction
Alectinib is a potent and selective second-generation anaplastic lymphoma kinase (ALK) inhibitor.[1][2] It is approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC).[3][4] Alectinib and its major active metabolite, M4, demonstrate significant activity against various ALK mutations.[1] Given its therapeutic importance, a robust and reliable bioanalytical method is crucial for accurately measuring its concentration in biological matrices to support clinical and non-clinical studies. This document provides a comprehensive protocol for the quantification of Alectinib in human plasma using this compound as the internal standard, ensuring mitigation of matrix effects and improved accuracy.
Alectinib functions by inhibiting the ALK tyrosine kinase, which in certain cancers like NSCLC, can be constitutively active due to genetic rearrangements (e.g., EML4-ALK fusion protein).[1][5] This inhibition blocks downstream signaling pathways, including the STAT3, PI3K/AKT, and MAPK pathways, ultimately leading to decreased tumor cell proliferation and survival.[1][5]
Experimental Protocols
Materials and Reagents
-
Alectinib reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile and methanol
-
Formic acid, analytical grade
-
Human plasma (with K2EDTA as anticoagulant)
-
Ultrapure water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Preparation of Standard and Quality Control (QC) Solutions
Stock solutions of Alectinib and this compound were prepared in methanol. Working standard solutions for the calibration curve and quality control (QC) samples were prepared by serially diluting the stock solution with a mixture of acetonitrile and water (1:1, v/v). Calibration standards and QC samples were prepared by spiking the appropriate working standard solutions into blank human plasma.
Sample Preparation
A protein precipitation method was employed for plasma sample extraction:
-
Allow plasma samples to thaw at room temperature.
-
To 50 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected Alectinib concentrations).
-
Add 150 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A linear gradient is typically used, starting with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, and then returning to initial conditions for column re-equilibration.
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Collision Energy and other MS parameters: These should be optimized for the specific instrument being used to achieve maximum signal intensity.
Data Presentation
The following tables summarize the expected performance of the validated bioanalytical method.
Table 1: Calibration Curve
| Parameter | Value |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Regression Model | Linear, weighted by 1/x² |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low QC | 3 | < 15 | < 15 | 85 - 115 |
| Mid QC | 100 | < 15 | < 15 | 85 - 115 |
| High QC | 400 | < 15 | < 15 | 85 - 115 |
Table 3: Matrix Effect and Recovery
| QC Level | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| Low QC | 3 | 85 - 115 | Consistent and reproducible |
| High QC | 400 | 85 - 115 | Consistent and reproducible |
Table 4: Stability
| Stability Condition | Duration | Temperature | Stability (%) |
| Bench-top | 4 hours | Room Temperature | 85 - 115 |
| Freeze-thaw | 3 cycles | -20°C to Room Temperature | 85 - 115 |
| Long-term | 30 days | -80°C | 85 - 115 |
Visualizations
Alectinib Signaling Pathway
Caption: Alectinib inhibits the EML4-ALK fusion protein, blocking downstream signaling pathways.
Bioanalytical Workflow
Caption: Workflow for the preparation of plasma samples for Alectinib analysis.
Method Validation Logic
Caption: Key parameters for the validation of the bioanalytical method.
Conclusion
The LC-MS/MS method described here for the quantification of Alectinib in human plasma using this compound as an internal standard is specific, sensitive, accurate, and precise. The simple and rapid sample preparation procedure makes it suitable for high-throughput analysis. This validated method can be reliably used to support pharmacokinetic and toxicokinetic studies of Alectinib.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Navigating Alectinib's Mechanism of Action in ALK-Positive NSCLC [sansfro.com]
- 4. drugs.com [drugs.com]
- 5. What is the mechanism of Alectinib Hydrochloride? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pure.eur.nl [pure.eur.nl]
Application Notes and Protocols for Alectinib-d8 Pharmacokinetic Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting pharmacokinetic (PK) studies of alectinib-d8, a deuterated isotopologue of the anaplastic lymphoma kinase (ALK) inhibitor alectinib, in animal models. This compound is a critical tool in preclinical drug development, often used as an internal standard for the bioanalysis of alectinib. However, it can also be used as the primary analyte in microtracer studies or to investigate the kinetic isotope effect on the drug's metabolism and disposition. This document outlines the necessary procedures, from animal handling to bioanalytical quantification, to ensure robust and reproducible PK data.
Introduction to Alectinib and the Role of Deuteration
Alectinib is a potent and selective second-generation tyrosine kinase inhibitor (TKI) that targets anaplastic lymphoma kinase (ALK).[1] In certain cancers, such as non-small cell lung cancer (NSCLC), a chromosomal rearrangement can lead to the creation of an oncogenic ALK fusion protein, which drives tumor cell proliferation and survival.[2] Alectinib effectively inhibits the kinase activity of ALK, thereby blocking downstream signaling pathways and inducing apoptosis in cancer cells.[2]
Deuterium-labeled compounds like this compound are valuable in pharmacokinetic research. The substitution of hydrogen with deuterium atoms results in a molecule with a greater mass, which can be readily distinguished from the unlabeled drug by mass spectrometry. This property is particularly useful in "microtracer" studies, where a small dose of the labeled drug is administered alongside the unlabeled therapeutic dose to study its pharmacokinetics without altering the overall therapeutic exposure. Additionally, the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to a slower rate of metabolism (the kinetic isotope effect), potentially altering the drug's pharmacokinetic profile.
Mechanism of Action: ALK Signaling Pathway
Alectinib exerts its therapeutic effect by inhibiting the autophosphorylation of the ALK receptor tyrosine kinase. This action blocks the activation of downstream signaling cascades, primarily the PI3K/Akt/mTOR and STAT3 pathways, which are crucial for cell growth, proliferation, and survival.[3][4]
References
Application Notes and Protocols for the Use of Alectinib-d8 in Cerebrospinal Fluid Analysis of Alectinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alectinib is a potent and selective second-generation anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1][2][3][4][5] Given the propensity of NSCLC to metastasize to the central nervous system (CNS), quantifying Alectinib concentrations in cerebrospinal fluid (CSF) is crucial for assessing its penetration into the CNS and managing brain metastases.[2][6][7][8] This document provides detailed application notes and protocols for the quantitative analysis of Alectinib in human CSF using Alectinib-d8 as an internal standard (IS) with ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[9][10][11]
Mechanism of Action of Alectinib
Alectinib is a tyrosine kinase inhibitor that targets the anaplastic lymphoma kinase (ALK) protein.[1][2][4][5] In certain NSCLC cells, a chromosomal rearrangement leads to the formation of a fusion gene, such as EML4-ALK, which results in a constitutively active ALK fusion protein.[1][2][3] This aberrant kinase activity drives tumor cell proliferation and survival through the activation of downstream signaling pathways, including the STAT3, PI3K/AKT, and MAPK pathways.[1][2] Alectinib binds to the ATP-binding site of the ALK tyrosine kinase, inhibiting its phosphorylation and subsequent downstream signaling, ultimately leading to decreased tumor cell viability.[1][2]
Caption: Alectinib Signaling Pathway
Quantitative Analysis of Alectinib in CSF
The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate and precise quantification of Alectinib in complex biological matrices like CSF. This compound has nearly identical chemical and physical properties to Alectinib, but a different mass, allowing for correction of variability during sample preparation and analysis.
Experimental Protocol: UPLC-MS/MS Method
This protocol is based on a validated method for the quantification of Alectinib in human CSF.[9][10][11]
1. Materials and Reagents:
-
Alectinib and this compound reference standards
-
Acetonitrile (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Bovine Serum Albumin (BSA)
-
Phosphate buffer (pH 4.2)
-
Ultrapure water
-
Human CSF (drug-free) for calibration standards and quality controls
2. Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
3. Sample Preparation:
-
To mitigate non-specific binding, pre-coat collection tubes with a 30% BSA solution in phosphate buffer (pH 4.2).
-
Immediately after collection, mix the CSF sample with the BSA solution.
-
Prepare a stock solution of this compound (internal standard) in acetonitrile at a concentration of 1 ng/mL.
-
In a clean microcentrifuge tube, add 25 µL of the CSF/albumin mixture (9:1, v/v).
-
Add 100 µL of the this compound internal standard solution to the CSF sample.
-
Vortex the mixture to precipitate proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a UPLC vial for analysis.
4. UPLC Conditions:
-
Column: Acquity UPLC® HSS T3 column (2.1 × 150 mm, 1.8 µm)[9][10][11]
-
Mobile Phase A: Ammonium formate buffer (pH 4.5) in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A linear gradient should be optimized to ensure proper separation of Alectinib and this compound from matrix components.
5. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
Caption: Alectinib CSF Analysis Workflow
Data Presentation
The following tables summarize the quantitative performance of the described UPLC-MS/MS method for Alectinib analysis in CSF.[9][10][11]
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 2.50 - 250 ng/mL |
| Within-run Precision (%CV) | 0.72% - 11.7% |
| Between-run Precision (%CV) | 0.72% - 11.7% |
| Accuracy | 95.3% - 113.2% |
Table 2: Alectinib Concentrations in Patient CSF
| Patient Cohort | Alectinib CSF Trough Concentration Range (ng/mL) | Reference |
| 7 unique patients (1 on Alectinib) | 3.37 - 116 | [9][10][11] |
| 5 patients with CNS metastases | Measurable concentrations confirmed | [6][7] |
Discussion and Conclusion
The presented UPLC-MS/MS method, utilizing this compound as an internal standard, provides a robust and reliable approach for the quantification of Alectinib in human cerebrospinal fluid.[9][10][11] The detailed protocol and performance data offer a solid foundation for researchers and clinicians to implement this analysis in their laboratories. The ability to accurately measure Alectinib concentrations in the CSF is paramount for understanding its CNS pharmacokinetics, optimizing dosing strategies for patients with brain metastases, and ultimately improving clinical outcomes.[7][14] The established method demonstrates excellent linearity, precision, and accuracy, making it suitable for both clinical research and therapeutic drug monitoring.[9][10][11]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Alectinib Hydrochloride? [synapse.patsnap.com]
- 3. Navigating Alectinib's Mechanism of Action in ALK-Positive NSCLC [sansfro.com]
- 4. drugs.com [drugs.com]
- 5. Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alectinib Salvages CNS Relapses in ALK-Positive Lung Cancer Patients Previously Treated with Crizotinib and Ceritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alectinib Dose Escalation Re-induces Central Nervous System Responses in ALK-Positive Non-Small Cell Lung Cancer (NSCLC) Patients Relapsing on Standard Dose Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intracranial efficacy of alectinib in ALK-positive NSCLC patients with CNS metastases-a multicenter retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of osimertinib, alectinib and lorlatinib in human cerebrospinal fluid by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pure.eur.nl [pure.eur.nl]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Prediction of trough concentration and ALK occupancy in plasma and cerebrospinal fluid using physiologically based pharmacokinetic modeling of crizotinib, alectinib, and lorlatinib - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chromatographic Separation of Alectinib and its Deuterated Analog, Alectinib-d8
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chromatographic separation and quantification of Alectinib and its deuterated internal standard, Alectinib-d8, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methods described are applicable for pharmacokinetic studies, therapeutic drug monitoring, and other quantitative bioanalytical applications.
Introduction
Alectinib is a potent and selective second-generation anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of ALK-positive non-small cell lung cancer (NSCLC). Accurate quantification of Alectinib in biological matrices is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry, as it corrects for variability in sample preparation and instrument response. This application note consolidates and presents a robust method for the simultaneous determination of Alectinib and this compound.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the sample preparation, chromatographic separation, and mass spectrometric detection of Alectinib and this compound.
Materials and Reagents
-
Alectinib reference standard
-
This compound (or 2H6-Alectinib) internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (LC-MS grade or ultrapure)
-
Human plasma (K2EDTA)
-
tert-Butyl methyl ether (TBME)
Sample Preparation: Liquid-Liquid Extraction
This protocol is adapted for the extraction of Alectinib and its internal standard from human plasma.
-
Spiking: To a 100 µL aliquot of human plasma, add the appropriate volume of Alectinib standard working solution and 50 µL of this compound internal standard working solution.
-
Extraction: Add 1.5 mL of tert-butyl methyl ether (TBME) to the plasma sample.
-
Vortexing: Vortex the mixture for 5 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the upper organic layer (TBME) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Injection: Inject a defined volume (e.g., 5 µL) of the reconstituted sample into the LC-MS/MS system.
Data Presentation
The following tables summarize the key parameters for the chromatographic separation and mass spectrometric detection of Alectinib and this compound, based on established methods.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition 1 | Condition 2 |
| LC System | UPLC | HPLC |
| Column | C18 (1.7 µm, 50 x 2.1 mm ID)[1] | HyPurity® C18 |
| Mobile Phase A | Water with 0.1% Formic Acid | Ammonium acetate in water with 0.1% formic acid[2] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile |
| Gradient | Gradient elution[1] | Gradient elution[2] |
| Flow Rate | 0.4 mL/min | Not Specified |
| Column Temp. | 40°C | Not Specified |
| Injection Vol. | 5 µL | Not Specified |
Table 2: Mass Spectrometry Parameters
| Parameter | Alectinib | This compound |
| Mass Spectrometer | Triple Quadrupole | Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| MRM Transition | m/z 483.2 → 396.1[3][4] | m/z 491.4 → 396.2[5] |
| Collision Energy | Analyte-dependent optimization required | Analyte-dependent optimization required |
| Dwell Time | 150 ms | Not Specified |
Visualizations
The following diagrams illustrate the experimental workflow for the chromatographic separation of Alectinib and this compound.
Caption: Experimental workflow for the LC-MS/MS analysis of Alectinib.
Caption: Logical relationship of components for accurate quantification.
References
- 1. jchps.com [jchps.com]
- 2. research.rug.nl [research.rug.nl]
- 3. researchgate.net [researchgate.net]
- 4. Chemometrically assisted optimization and validation of the HPLC method for the analysis of alectinib and its related impurity with measurement uncertainty evaluation and whiteness, blueness, and greenness profile assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Alectinib-d8 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Alectinib-d8, the deuterium-labeled internal standard for Alectinib, in drug metabolism and pharmacokinetic (DMPK) studies. Detailed protocols for its application in quantitative bioanalysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are also presented.
Introduction
Alectinib is a potent second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1][2][3] Understanding its metabolic fate is crucial for optimizing clinical efficacy and safety. Alectinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4 to its major active metabolite, M4, which shows comparable pharmacological activity to the parent drug.[1][4][5][6][7][8] Due to their similar potency, the combined exposure of Alectinib and M4 is often considered in clinical assessments.[9][10] this compound serves as an ideal internal standard (IS) for the accurate quantification of Alectinib in biological matrices due to its similar physicochemical properties and distinct mass, ensuring reliable data in bioanalytical assays.[11][12][13][14]
Key Applications of this compound
-
Internal Standard in Bioanalytical Methods: The primary application of this compound is as an internal standard in LC-MS/MS assays to quantify Alectinib in various biological samples (e.g., plasma, serum, tissue homogenates). Its use corrects for variability in sample preparation and instrument response.[11][14]
-
Pharmacokinetic (PK) Studies: this compound is essential for delineating the absorption, distribution, metabolism, and excretion (ADME) profile of Alectinib in preclinical and clinical studies.[15]
-
Drug-Drug Interaction (DDI) Studies: It facilitates the precise measurement of Alectinib concentrations when co-administered with potential inhibitors or inducers of its metabolic pathways, primarily those affecting CYP3A4.[16][17]
-
Metabolic Stability Assays: Used in in vitro systems, such as human liver microsomes (HLMs), to determine the metabolic stability of Alectinib.[2][18][19]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to Alectinib's pharmacokinetics and bioanalytical methods.
Table 1: Pharmacokinetic Parameters of Alectinib and its Major Metabolite M4
| Parameter | Alectinib | M4 (Metabolite) | Source |
| Absolute Bioavailability | 37% (in fed state) | - | [1][15] |
| Time to Peak Plasma Concentration (Tmax) | ~4 hours | - | [1][7] |
| Plasma Protein Binding | >99% | >99% | [1][5][9] |
| Elimination Half-Life (t½) | ~33 hours | ~31 hours | [1][7] |
| Primary Metabolizing Enzyme | CYP3A4 | CYP3A4 | [1][4][6][7] |
| Primary Route of Excretion | Feces (~98%) | Feces | [1][15] |
Table 2: Example LC-MS/MS Method Parameters for Alectinib Quantification
| Parameter | Value | Source |
| Internal Standard | This compound | [14] |
| Calibration Curve Range | 0.5 - 600 ng/mL | [14][20] |
| Lower Limit of Quantification (LLOQ) | 0.82 ng/mL | [18][19] |
| Extraction Recovery | 98.15% - 98.86% | [20] |
| Intra-day Precision (%CV) | < 2% | [20] |
| Inter-day Precision (%CV) | -3.78% to 4.33% | [2][18] |
| Intra-day Accuracy (% nominal) | 97% - 98.8% | [20] |
| Inter-day Accuracy (% nominal) | -2.56% to 3.45% | [2][18] |
Signaling and Metabolic Pathways
The following diagrams illustrate the key biological pathways involving Alectinib.
Caption: Alectinib inhibits ALK, blocking downstream STAT3/AKT signaling to reduce cancer cell proliferation.
Caption: Primary metabolic pathway of Alectinib via CYP3A4 to active metabolite M4 and other minor metabolites.
Experimental Protocols
The following protocols provide a detailed methodology for a typical metabolic stability assay and a bioanalytical quantification of Alectinib in plasma.
Protocol 1: In Vitro Metabolic Stability of Alectinib in Human Liver Microsomes (HLMs)
This protocol is designed to determine the intrinsic clearance of Alectinib.
-
Materials and Reagents:
-
Alectinib
-
This compound (for analytical internal standard)
-
Human Liver Microsomes (HLMs), pooled
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (Stopping Solution)
-
Control compounds (e.g., a high-clearance and a low-clearance compound)
-
-
Experimental Workflow:
Caption: Workflow for determining the in vitro metabolic stability of Alectinib using HLMs.
-
Procedure:
-
Prepare a stock solution of Alectinib in a suitable solvent (e.g., DMSO) and dilute to a final working concentration (e.g., 1 µM) in phosphate buffer.
-
In a microcentrifuge tube, combine the HLM suspension (final protein concentration e.g., 0.5 mg/mL) and phosphate buffer. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (with 0.1% formic acid) and a fixed concentration of this compound as the internal standard.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
-
Analyze the samples to determine the remaining percentage of Alectinib at each time point relative to the 0-minute sample.
-
Plot the natural log of the percent remaining Alectinib versus time. The slope of the line will be the rate constant of elimination (k).
-
Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Cl_int).
-
Protocol 2: Quantification of Alectinib in Human Plasma using LC-MS/MS
This protocol describes the quantitative analysis of Alectinib from plasma samples for pharmacokinetic studies.
-
Materials and Reagents:
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Alectinib (for calibration standards and quality controls)
-
This compound stock solution (Internal Standard)
-
Acetonitrile (ACN) or Methanol (for protein precipitation)
-
Formic Acid
-
Ultrapure water
-
LC-MS/MS system
-
-
Procedure:
-
Preparation of Standards and QCs: Prepare calibration curve standards and quality control (QC) samples by spiking known concentrations of Alectinib into blank human plasma.
-
Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of plasma sample (unknown, standard, or QC), add 150 µL of cold acetonitrile containing a fixed concentration of this compound.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes at 4°C).
-
Carefully transfer the supernatant to a 96-well plate or autosampler vials for injection.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a suitable C18 column. The mobile phase could consist of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile, run under a gradient elution.
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM).
-
MRM Transitions (Example):
-
-
Data Analysis:
-
Integrate the peak areas for Alectinib and this compound.
-
Calculate the peak area ratio (Alectinib / this compound).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of Alectinib in the unknown samples and QCs by back-calculation from the calibration curve.
-
-
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of Alectinib in a variety of drug metabolism and pharmacokinetic studies. The protocols and data provided herein offer a robust framework for researchers in the field of drug development to design and execute studies that are critical for understanding the clinical pharmacology of Alectinib.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mdpi.com [mdpi.com]
- 3. jchps.com [jchps.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. reference.medscape.com [reference.medscape.com]
- 8. researchgate.net [researchgate.net]
- 9. Metabolites of alectinib in human: their identification and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. clearsynth.com [clearsynth.com]
- 13. This compound | CAS 1256585-15-5 | LGC Standards [lgcstandards.com]
- 14. researchgate.net [researchgate.net]
- 15. Absorption, distribution, metabolism and excretion (ADME) of the ALK inhibitor alectinib: results from an absolute bioavailability and mass balance study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clinical Drug-Drug Interactions Through Cytochrome P450 3A (CYP3A) for the Selective ALK Inhibitor Alectinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Preclinical evaluation of the potential for cytochrome P450 inhibition and induction of the selective ALK inhibitor, alectinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation of Alectinib Metabolic Stability in HLMs Using Fast LC-MS/MS Method: In Silico ADME Profile, P450 Metabolic Lability, and Toxic Alerts Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evaluation of Alectinib Metabolic Stability in HLMs Using Fast LC-MS/MS Method: In Silico ADME Profile, P450 Metabolic Lability, and Toxic Alerts Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Note & Protocol: Alectinib-d8 for Therapeutic Drug Monitoring of Alectinib
Introduction
Alectinib is a highly selective, second-generation tyrosine kinase inhibitor (TKI) that targets anaplastic lymphoma kinase (ALK). [1][2]It is a standard first-line therapy for patients with advanced non-small cell lung cancer (NSCLC) that is ALK-positive. [3][4]Therapeutic drug monitoring (TDM) of alectinib is beneficial to optimize treatment efficacy, as studies have shown a correlation between plasma concentrations and patient outcomes. [3][5][6]Specifically, a minimum steady-state plasma concentration (Cmin,SS) of ≥ 435 ng/mL has been associated with a more favorable progression-free survival. [3][4][5][6]Alectinib-d8, a deuterated analog of alectinib, is an ideal internal standard for the quantification of alectinib in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its similar chemical and physical properties. [7]
Mechanism of Action of Alectinib
Alectinib functions by inhibiting the ALK tyrosine kinase, which is a key driver of tumor growth in ALK-positive NSCLC. [2][8][9]In these cancers, a chromosomal rearrangement leads to the formation of a fusion gene, most commonly EML4-ALK, which results in a constitutively active ALK fusion protein. [1][8]This aberrant kinase activity drives downstream signaling pathways, including the RAS-RAF-MEK-ERK, JAK-STAT, and PI3K-AKT pathways, promoting cancer cell proliferation and survival. [8][9]Alectinib binds to the ATP-binding site of the ALK protein, inhibiting its phosphorylation and subsequently blocking these downstream signaling cascades, ultimately leading to decreased tumor cell viability. [1][8][10]
Caption: Alectinib inhibits the autophosphorylation of the EML4-ALK fusion protein.
Experimental Protocol for Alectinib Quantification
This protocol outlines a validated LC-MS/MS method for the determination of alectinib in human plasma, utilizing this compound as the internal standard.
Materials and Reagents
-
Alectinib reference standard
-
This compound (internal standard) [7][11][12]* Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Blank human plasma
Instrumentation
-
High-performance liquid chromatography (HPLC) or Ultra-performance liquid chromatography (UPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation A protein precipitation method is commonly used for sample preparation. [13]
Caption: A typical workflow for plasma sample preparation using protein precipitation.
LC-MS/MS Method Parameters
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) [13] |
| Mobile Phase A | Water with 0.1% formic acid [13] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid [13] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | A gradient elution is typically used to separate alectinib from endogenous plasma components. |
| Injection Volume | 5 - 10 µL |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) [13] |
| MRM Transitions | Alectinib: m/z 483.2 → 396.1 [13] this compound: m/z 491.2 → 404.1 (example) |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100-200 ms |
Calibration and Quality Control
-
Calibration curves are prepared by spiking blank plasma with known concentrations of alectinib.
-
The linear range for alectinib in plasma is typically between 50-1000 ng/mL or 100-2000 ng/mL. [14][15]* Quality control (QC) samples at low, medium, and high concentrations are analyzed with each batch of patient samples to ensure the accuracy and precision of the assay.
Method Validation The analytical method should be validated according to established guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, and matrix effects. [13] Data Presentation
Table 3: Example Calibration Curve Data
| Nominal Concentration (ng/mL) | Alectinib Peak Area | This compound Peak Area | Peak Area Ratio (Alectinib/Alectinib-d8) |
| 50 | 15,234 | 101,560 | 0.150 |
| 100 | 31,456 | 102,345 | 0.307 |
| 250 | 78,987 | 101,987 | 0.774 |
| 500 | 155,678 | 102,111 | 1.525 |
| 1000 | 309,876 | 101,789 | 3.044 |
| 2000 | 621,345 | 102,543 | 6.059 |
Table 4: Example Quality Control Data
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | 150 | 145.8 | 97.2 | 4.5 |
| Medium | 750 | 761.2 | 101.5 | 3.2 |
| High | 1500 | 1489.5 | 99.3 | 2.8 |
Clinical Significance
The use of a robust and validated LC-MS/MS method with this compound as an internal standard allows for the accurate determination of alectinib plasma concentrations. This is crucial for TDM to ensure that patients maintain trough levels in the therapeutic range (≥ 435 ng/mL) to maximize the clinical benefit of the treatment. [3][4][5][6]TDM can also help in identifying patients who may be at risk for toxicity or those with suboptimal exposure, allowing for dose adjustments to personalize therapy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. drugs.com [drugs.com]
- 3. Therapeutic drug monitoring guided dosing versus standard dosing of alectinib in advanced ALK positive non-small cell lung cancer patients: Study protocol for an international, multicenter phase IV randomized controlled trial (ADAPT ALEC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 5. Frontiers | Therapeutic drug monitoring guided dosing versus standard dosing of alectinib in advanced ALK positive non-small cell lung cancer patients: Study protocol for an international, multicenter phase IV randomized controlled trial (ADAPT ALEC) [frontiersin.org]
- 6. Therapeutic drug monitoring guided dosing versus standard dosing of alectinib in advanced ALK positive non-small cell lung cancer patients: Study protocol for an international, multicenter phase IV randomized controlled trial (ADAPT ALEC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. What is the mechanism of Alectinib Hydrochloride? [synapse.patsnap.com]
- 9. cdn-uat.mdedge.com [cdn-uat.mdedge.com]
- 10. reference.medscape.com [reference.medscape.com]
- 11. This compound | CAS 1256585-15-5 | LGC Standards [lgcstandards.com]
- 12. Alectinib D8 | CAS No- 1256585-15-5 | Simson Pharma Limited [simsonpharma.com]
- 13. An UPLC-MS/MS method for the quantitation of alectinib in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and validation of an HPLC-MS/MS method to simultaneously quantify alectinib, crizotinib, erlotinib, gefitinib and osimertinib in human plasma samples, using one assay run - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
Troubleshooting & Optimization
Overcoming matrix effects in Alectinib quantification with Alectinib-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Alectinib, with a focus on overcoming matrix effects using its deuterated internal standard, Alectinib-d8.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact Alectinib quantification?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Alectinib, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification.[1] In the context of Alectinib bioanalysis, endogenous components of biological samples can interfere with the ionization process in the mass spectrometer's ion source, compromising the reliability of the results.[3][4]
Q2: Why is this compound recommended as an internal standard?
A2: this compound is a stable isotope-labeled (SIL) internal standard for Alectinib.[5] SIL internal standards are considered the gold standard for quantitative LC-MS/MS assays because they have the same chemical structure and physicochemical properties as the analyte.[1] This means this compound will have nearly identical chromatographic retention time and ionization behavior to Alectinib. Consequently, any matrix effects that suppress or enhance the Alectinib signal will have a similar impact on the this compound signal, allowing for accurate correction and more reliable quantification.[1][6]
Q3: What are the common sample preparation techniques for Alectinib analysis in biological matrices?
A3: Common sample preparation techniques for Alectinib aim to remove proteins and other interfering substances from the biological matrix. The most frequently cited methods are:
-
Protein Precipitation (PPT): This is a simple and rapid technique where a solvent like acetonitrile is added to the plasma sample to precipitate proteins, which are then removed by centrifugation.[7][8]
-
Supported Liquid Extraction (SLE): This technique has been successfully used for the determination of Alectinib and its metabolite in human urine.[9]
-
Liquid-Liquid Extraction (LLE): This method is also a viable option for extracting Alectinib from plasma samples.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Inappropriate mobile phase pH; Column degradation; Co-eluting interferences. | Adjust the pH of the mobile phase (Alectinib methods often use formic acid).[7] Ensure the column is not degraded and is appropriate for the analysis. Optimize the chromatographic gradient to better separate Alectinib from interfering peaks. |
| High Signal Variability (Poor Precision) | Inconsistent sample preparation; Significant and variable matrix effects between samples. | Ensure precise and consistent execution of the sample preparation protocol. The use of a stable isotope-labeled internal standard like this compound is crucial to compensate for sample-to-sample variations in matrix effects.[1] |
| Low Signal Intensity (Ion Suppression) | Co-elution of matrix components (e.g., phospholipids); Suboptimal ion source parameters. | Modify the chromatographic method to separate Alectinib from the ion-suppressing region of the chromatogram.[10] Consider a more rigorous sample preparation method to remove interfering compounds. Optimize ion source parameters such as temperature and gas flows. |
| Inaccurate Quantification | Non-ideal internal standard behavior; Improper calibration curve preparation. | Use a stable isotope-labeled internal standard like this compound, which is expected to co-elute and have the same ionization response as Alectinib, thus correcting for matrix effects.[1][6] Prepare calibration standards in the same biological matrix as the unknown samples to mimic the matrix effect. |
| Carryover | Adsorption of Alectinib to surfaces in the LC-MS/MS system. | Optimize the needle wash solution and procedure. A study on Alectinib quantification noted that carryover was less than 3.9%.[11] If carryover persists, injecting blank samples after high-concentration samples can help mitigate its impact on subsequent analyses. |
Experimental Protocols & Data
LC-MS/MS Method Parameters for Alectinib Quantification
The following table summarizes typical parameters used in published methods for the quantification of Alectinib.
| Parameter | Method 1 (Rat Plasma) [7] | Method 2 (Human Plasma) [11][12] | Method 3 (Human Urine) [9] |
| LC Column | RRHD Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) | HyPurity® C18 | Not Specified |
| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid) | Methanol and Ammonium Acetate in Water (with 0.1% formic acid) | Not Specified |
| Elution | Gradient | Gradient | Not Specified |
| Ionization Mode | Positive Electrospray Ionization (ESI) | Positive Electrospray Ionization (ESI) | Positive Electrospray Ionization (ESI) |
| Internal Standard | Diazepam | Not specified, but use of IS is standard | Not specified, but use of IS is standard |
| MRM Transition (Alectinib) | m/z 483.2 → 396.1 | Not Specified | Not Specified |
| Linear Range | 1–500 ng/mL | 100–2,000 ng/mL | 0.5–500 ng/mL |
| Recovery | 84.2% to 92.2% | Not Specified | Not Specified |
| Precision (Intra- and Inter-day) | < 9.3% | Not Specified | < 9.6% |
| Accuracy | -1.4% to 12.1% | Not Specified | 92.0% to 112.2% |
Visualizations
Workflow for Alectinib Quantification
Caption: Experimental workflow for Alectinib quantification using LC-MS/MS with an internal standard.
Overcoming Matrix Effects with this compound
Caption: How this compound compensates for matrix effects in quantification.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Heterogeneous distribution of alectinib in neuroblastoma xenografts revealed by matrix‐assisted laser desorption ionization mass spectrometry imaging: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An UPLC-MS/MS method for the quantitation of alectinib in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS/MS determination of alectinib and its major human metabolite M4 in human urine: prevention of nonspecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. welch-us.com [welch-us.com]
- 11. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 12. Development and validation of an HPLC-MS/MS method to simultaneously quantify alectinib, crizotinib, erlotinib, gefitinib and osimertinib in human plasma samples, using one assay run - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape of Alectinib-d8 in chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address poor peak shape encountered during the chromatographic analysis of Alectinib-d8.
Troubleshooting Guides & FAQs
This section provides answers to common questions and issues that researchers, scientists, and drug development professionals may encounter when working with this compound.
Q1: What are the common causes of poor peak shape for this compound?
Poor peak shape in chromatography, such as peak tailing, fronting, or splitting, can arise from a variety of factors.[1][2] For this compound, a deuterated analog of Alectinib, the causes are generally consistent with those for other small molecules in reversed-phase liquid chromatography. These can be broadly categorized as:
-
Column-Related Issues:
-
Column Overload: Injecting too much sample can lead to peak fronting.[3][4]
-
Column Deterioration: A void at the column inlet, a blocked frit, or degradation of the stationary phase can cause peak splitting, tailing, or fronting.[5][6]
-
Secondary Interactions: Alectinib is a basic compound.[7] Interactions between the basic functional groups of this compound and acidic silanol groups on the silica-based column packing can lead to peak tailing.[3][8]
-
-
Method-Related Issues:
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of Alectinib (pKa = 7.05), it can lead to inconsistent ionization and peak tailing.[8][9]
-
Mobile Phase and Sample Solvent Mismatch: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion, including fronting and splitting.[3][4]
-
Buffer Effects: Inadequate buffering of the mobile phase can lead to pH shifts and poor peak shape.[8]
-
-
System-Related Issues:
Q2: My this compound peak is tailing. How can I fix it?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue when analyzing basic compounds like this compound.[3] Here are several troubleshooting steps:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 3-4 with formic acid or ammonium formate) will ensure that the silanol groups on the column are protonated, minimizing secondary interactions with the basic this compound molecule.[3]
-
Use a Deactivated Column: Employing an end-capped column or a column with a polar-embedded phase can shield the analyte from residual silanol groups.[8][10]
-
Reduce Sample Load: Dilute the sample to check if the tailing is due to mass overload.[11]
-
Check for Column Contamination: Flush the column with a strong solvent to remove any contaminants that might be causing active sites. If a guard column is used, replace it.[5]
Q3: I am observing peak fronting for this compound. What should I do?
Peak fronting, characterized by a broader first half of the peak, is often a sign of column overload or a problem with the column packing.[3]
-
Decrease Injection Volume or Concentration: This is the most common cause of peak fronting. Reduce the amount of this compound injected onto the column.[4]
-
Check for Column Collapse: If you observe a sudden onset of peak fronting for all peaks, it could indicate a physical collapse of the column bed, which can happen under harsh pH or temperature conditions.[6] In this case, the column will need to be replaced.
-
Ensure Sample Solvent Compatibility: Prepare your this compound standard in a solvent that is weaker than or matches the initial mobile phase composition.[4]
Q4: Why is my this compound peak splitting into two?
Peak splitting can be caused by several factors, from sample preparation to column issues.[3]
-
Sample Solvent and Mobile Phase Mismatch: If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause the analyte to travel through the initial part of the column in two bands. Re-dissolve the sample in the mobile phase if possible.[3]
-
Blocked Column Frit: A partially blocked frit at the inlet of the column can distort the sample band, leading to a split peak. Try back-flushing the column or replacing the frit.[5]
-
Void in the Column Packing: A void at the head of the column can also cause peak splitting. This usually requires replacing the column.[3]
Experimental Protocols & Data
Below are example experimental protocols for the analysis of Alectinib, which can be adapted for this compound.
LC-MS/MS Method for Alectinib in Plasma
This method is based on a published study and can be used as a starting point for developing a method for this compound.[12]
| Parameter | Condition |
| Chromatographic System | UPLC |
| Column | Acquity UPLC® BEH C18, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Formate (pH 4.5) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.400 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Alectinib) | m/z 483.2 → 396.0 |
| MRM Transition (this compound) | m/z 491.3 → 396.3[13] |
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard (this compound).
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant for injection.
Quantitative Data Summary
The following table summarizes performance data from a validated LC-MS/MS method for Alectinib.[12]
| Parameter | Value |
| Linearity Range | 10.0 to 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10.0 ng/mL |
| Within-run Precision (%RSD) | < 10.2% |
| Between-run Precision (%RSD) | < 10.2% |
| Accuracy | 89.2 to 110% |
Visual Troubleshooting Guides
Troubleshooting Workflow for Poor Peak Shape
The following diagram illustrates a logical workflow for troubleshooting common peak shape issues in chromatography.
Caption: A step-by-step guide to diagnosing and resolving common peak shape problems.
Chemical Structure of Alectinib
Understanding the structure of Alectinib is crucial for predicting its chromatographic behavior.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. welch-us.com [welch-us.com]
- 3. acdlabs.com [acdlabs.com]
- 4. perkinelmer.com [perkinelmer.com]
- 5. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Alectinib | C30H34N4O2 | CID 49806720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chromtech.com [chromtech.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. lcms.cz [lcms.cz]
- 11. silicycle.com [silicycle.com]
- 12. researchgate.net [researchgate.net]
- 13. research-portal.uu.nl [research-portal.uu.nl]
Technical Support Center: Alectinib & Alectinib-d8 Extraction
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the extraction recovery of Alectinib and its deuterated internal standard, Alectinib-d8, from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for extracting Alectinib and this compound from plasma?
The most common methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice depends on the required sample cleanliness, sensitivity, and available equipment.
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like methanol is added to the plasma to precipitate proteins.[1][2] It is fast but may result in a less clean extract, potentially leading to matrix effects.
-
Liquid-Liquid Extraction (LLE): This method involves extracting the analyte from the aqueous plasma sample into an immiscible organic solvent. It generally provides a cleaner sample than PPT.
-
Solid-Phase Extraction (SPE): This is a highly effective method for purifying and concentrating analytes from complex matrices.[3] It offers the cleanest samples and can significantly reduce matrix effects, though it involves a more complex, multi-step procedure.[3]
Q2: I am experiencing low extraction recovery for Alectinib. What are the potential causes and how can I troubleshoot this?
Low recovery is a common issue that can stem from several factors throughout the extraction process. Use the following logical guide to identify and resolve the problem.
Q3: My Alectinib and this compound recovery is highly variable. What are the common causes?
Inconsistent recovery is often due to procedural variability. Key areas to check include:
-
Pipetting: Ensure accurate and consistent pipetting of plasma, internal standard, and solvents. Calibrate pipettes regularly.
-
Vortexing/Mixing: Standardize the vortex time and speed for all samples to ensure consistent mixing and extraction.
-
Evaporation: If using a nitrogen evaporator, ensure the gas flow rate and temperature are consistent for all samples to prevent analyte loss or incomplete drying.
-
Temperature: Perform extraction steps at a consistent temperature, as solubility can be temperature-dependent.
Q4: How do I know if I have a matrix effect, and how can it be minimized?
A matrix effect is the alteration of ionization efficiency by co-eluting compounds from the sample matrix. It can suppress or enhance the analyte signal, impacting accuracy.
-
Identification: To quantify the matrix effect, compare the peak area of an analyte spiked into an extracted blank plasma sample to the peak area of the analyte in a pure solution at the same concentration.[3] A ratio significantly different from 1 indicates a matrix effect.
-
Minimization:
-
Improve Sample Cleanup: Switch from PPT to LLE or SPE to get a cleaner extract.
-
Chromatographic Separation: Optimize your HPLC/UPLC method to separate Alectinib and this compound from interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: this compound is the ideal internal standard as it co-elutes with Alectinib and experiences similar matrix effects, thus correcting for signal variations.[3][4]
-
Extraction Recovery Data
The following table summarizes reported extraction recovery percentages for Alectinib using various methods.
| Extraction Method | Matrix | Recovery (%) | Reference |
| Protein Precipitation | Human Plasma | >97% | [1][2] |
| Optimized HPLC Method | Not Specified | 98.3 - 105% | [5] |
| Liquid-Liquid Extraction | Rabbit Plasma | 98.15 - 98.86% | [6] |
| Solid-Phase Extraction | Human Urine | 98.8 - 103% | [7] |
Detailed Experimental Protocols
Below are detailed protocols for common Alectinib extraction methods based on published literature.
General Sample Preparation Workflow
This diagram illustrates the typical steps in preparing a plasma sample for LC-MS/MS analysis.
Protocol 1: Protein Precipitation (PPT) with Methanol
This method is adapted from a procedure for extracting Alectinib from human plasma.[1][2]
-
Sample Aliquoting: Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add Internal Standard: Spike the sample with the working solution of this compound.
-
Precipitation: Add 300 µL of ice-cold methanol to the plasma sample.
-
Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.
-
Acidification: Add 100 µL of 0.1% aqueous formic acid to the supernatant.[1][2]
-
Analysis: The sample is now ready for injection into the HPLC or LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is based on an SPE method for extracting Alectinib from rat plasma using Strata X cartridges.[3]
-
Sample Pre-treatment:
-
Pipette a 30 µL aliquot of plasma into a polypropylene tube.
-
Add 50 µL of this compound internal standard solution.
-
Add 200 µL of a Milli-Q water and orthophosphoric acid solution (99:1 v/v) and vortex.[3]
-
-
Cartridge Conditioning:
-
Condition a Strata X, 1 cc (30 mg) cartridge by passing 0.5 mL of methanol.
-
Centrifuge at 2000 rcf for at least 1 minute.
-
-
Cartridge Equilibration:
-
Equilibrate the cartridge by passing 0.5 mL of Milli-Q water – orthophosphoric acid solution (99:1 v/v).
-
Centrifuge at 2000 rcf for at least 1 minute.
-
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge to remove interferences (specific wash solvent not detailed in the abstract, but typically involves a weak organic/aqueous mix).
-
Elution: Elute Alectinib and this compound using a suitable organic solvent (e.g., methanol or acetonitrile, potentially with a modifier like formic acid or ammonia).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for analysis.
Protocol 3: Liquid-Liquid Extraction (LLE)
This protocol is based on an LLE method developed for rabbit plasma.[6]
-
Sample Aliquoting: Pipette a defined volume of rabbit plasma into a clean glass tube.
-
Add Internal Standard: Spike the sample with the working solution of this compound.
-
Extraction:
-
Add the extraction solvent, consisting of a mixture of acetonitrile and water with 0.1% formic acid (75:25 v/v).[6]
-
The exact volume ratio of plasma to solvent should be optimized (e.g., 1:5).
-
-
Mixing: Cap the tube and vortex vigorously for 2-5 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the dried extract in a small volume of mobile phase.
-
Analysis: Vortex briefly and inject the reconstituted sample into the LC-MS/MS system.
References
Minimizing carryover in the analysis of Alectinib with Alectinib-d8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing carryover during the analysis of Alectinib and its deuterated internal standard, Alectinib-d8, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guide: Minimizing Carryover
Carryover, the appearance of an analyte signal in a blank injection following the analysis of a high-concentration sample, can significantly impact the accuracy and reliability of bioanalytical data. This guide provides a systematic approach to identifying and mitigating carryover in your Alectinib and this compound analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of carryover in an LC-MS/MS system?
Carryover can originate from various components of the LC-MS/MS system where the sample comes into contact. The most common sources include:
-
Autosampler: The injection needle, valve, and sample loop are frequent culprits. Residues can adhere to the surfaces of these components. Worn or dirty rotor seals in the injector valve can also be a significant source of carryover.[1]
-
LC Column: The column, including the frits and the stationary phase, can retain the analyte, which may then elute in subsequent runs.
-
Mass Spectrometer Source: The ion source, including the capillary and cone, can become contaminated with the analyte, leading to persistent background signals.[2]
Q2: How can I differentiate between carryover and system contamination?
Distinguishing between carryover and contamination is a critical first step in troubleshooting.[1]
-
Carryover is characterized by a decreasing signal in a series of blank injections immediately following a high-concentration sample.
-
Contamination typically results in a consistent, low-level signal across all blank injections, regardless of their position in the analytical run. Contamination may stem from the mobile phase, reconstitution solvent, or the LC-MS/MS system itself.[1]
To investigate, inject a sequence of blanks. If the peak area of the analyte decreases with each subsequent blank, carryover is the likely issue. If the peak area remains relatively constant, suspect contamination.[1]
Q3: What are the acceptable limits for carryover in bioanalytical methods?
Regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), generally state that the response in a blank sample following the highest calibration standard should not exceed 20% of the response of the lower limit of quantitation (LLOQ) for the analyte and 5% for the internal standard.
Q4: What specific steps can I take to minimize Alectinib carryover?
Here are several strategies to address Alectinib carryover:
-
Optimize the Autosampler Wash: This is often the most effective solution.
-
Wash Solution Composition: Employ a strong wash solution that can effectively solubilize Alectinib. A mixture of organic solvents is often more effective than a single solvent. For example, a wash solution of water (25%), methanol (25%), acetonitrile (25%), and isopropanol (25%) has been used to reduce carryover in the analysis of multiple tyrosine kinase inhibitors, including Alectinib.
-
Wash Volume and Duration: Increase the volume of the wash solution and the duration of the wash cycle. Experiment with different wash protocols, such as pre-injection and post-injection washes.
-
-
Modify Chromatographic Conditions:
-
Mobile Phase Composition: Increase the percentage of the strong organic solvent in the mobile phase during the column wash step to ensure all of the analyte is eluted from the column.
-
Column Flushing: Implement a high-flow organic solvent flush of the column at the end of each run or batch.
-
-
Sample Preparation:
-
Protein Precipitation: While a common and simple method, it may not be sufficient to remove all matrix components that can contribute to carryover. Ensure complete precipitation and centrifugation.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques provide a cleaner extract and can reduce the amount of residual drug and matrix components introduced into the LC-MS/MS system.[3]
-
-
Hardware Maintenance:
-
Injector Rotor Seal: Regularly inspect and replace the injector rotor seal, as scratches or wear can trap and release the analyte.[4]
-
Tubing: Ensure all tubing is clean and free of any potential areas where the sample could be trapped.
-
Quantitative Data on Carryover
The following table summarizes reported carryover values for Alectinib under specific analytical conditions.
| Analyte | Carryover (%) | Analytical Method Highlights | Reference |
| Alectinib | 2.6 - 3.9 | Wash Solution: Water (25%), Methanol (25%), Acetonitrile (25%), Isopropanol (25%) | |
| Alectinib | < 20% of LLOQ | Sample Preparation: Protein Precipitation | |
| This compound | < 5% of LLOQ | Sample Preparation: Protein Precipitation |
Experimental Protocols
Below are detailed methodologies for key experiments related to Alectinib analysis.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 200 µL of methanol.[5]
-
Vortex the mixture for 30 seconds.[5]
-
Centrifuge at 13,400 x g for 7 minutes.[5]
-
Transfer the supernatant to a clean tube for analysis.
LC-MS/MS Method
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A C18 column is commonly used for the separation of Alectinib. For example, a RRHD Eclipse Plus C18 column (2.1 × 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water containing 0.1% formic acid is often employed.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode.
-
MRM Transitions:
-
Alectinib: m/z 483.2 → 396.1
-
This compound: The specific transition will depend on the deuteration pattern. For [2H8]-alectinib, a potential transition could be monitored.
-
Visualizations
Experimental Workflow for Alectinib Analysis
Caption: A typical workflow for the bioanalysis of Alectinib in plasma samples.
Alectinib and the ALK Signaling Pathway
Caption: Alectinib inhibits the ALK signaling pathway, blocking downstream cascades.
References
Refinement of Alectinib-d8 concentration for optimal internal standardization
Welcome to the technical support center for the optimal use of Alectinib-d8 as an internal standard in bioanalytical assays. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining their experimental protocols for the accurate quantification of alectinib.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard (IS)?
A1: this compound is a stable isotope-labeled version of alectinib. It is an ideal internal standard because it shares very similar physicochemical properties with the analyte (alectinib), including extraction recovery, chromatographic retention time, and ionization efficiency in mass spectrometry.[1][2] This allows it to compensate for variations in sample preparation and instrument response, leading to more accurate and precise quantification of alectinib.
Q2: What is a typical starting concentration for this compound in an LC-MS/MS assay?
A2: A common starting concentration for this compound is in the low ng/mL range. For instance, a published method for the quantification of alectinib in human cerebrospinal fluid used an internal standard solution containing 1 ng/mL of this compound.[3][4] However, the optimal concentration will depend on the specific assay conditions, including the expected concentration range of alectinib in the samples and the sensitivity of the mass spectrometer.
Q3: How do I determine the optimal concentration of this compound for my assay?
A3: The optimal concentration of the internal standard should be high enough to provide a stable and reproducible signal, but not so high that it causes detector saturation or introduces significant isotopic interference to the analyte signal. A good practice is to aim for an IS peak area that is comparable to the peak area of the analyte at the midpoint of the calibration curve. You can determine this by preparing a series of solutions with a fixed, mid-range concentration of alectinib and varying concentrations of this compound to find the concentration that yields the most consistent analyte/IS peak area ratio.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Analyte/IS Ratio | 1. Inconsistent addition of IS solution.2. Suboptimal IS concentration.3. Matrix effects affecting the analyte and IS differently. | 1. Ensure precise and consistent pipetting of the IS solution into all samples, calibrators, and quality controls.2. Re-optimize the IS concentration. The IS response should be sufficient but not saturating.3. Evaluate matrix effects by comparing the analyte/IS ratio in neat solution versus extracted blank matrix spiked with the analyte and IS. If significant matrix effects are observed, consider further sample cleanup or chromatographic optimization. |
| Poor Peak Shape or Splitting | 1. Suboptimal chromatographic conditions.2. Column degradation. | 1. Optimize the mobile phase composition, gradient, and flow rate. One study used a mobile phase of acetonitrile and water with 0.1% formic acid.2. Replace the analytical column. |
| Loss of this compound Signal or Deuterium Exchange | 1. Instability of the deuterated standard in the sample matrix or storage conditions.2. In-source fragmentation or exchange in the mass spectrometer. | 1. Verify the stability of this compound under your specific sample processing and storage conditions. Avoid strongly acidic or basic conditions.[1][5]2. Optimize the ion source parameters (e.g., temperature, voltages) to minimize in-source deuterium exchange. If the problem persists, consider using a different stable isotope-labeled internal standard, such as one labeled with 13C or 15N.[5] |
| Interference at the Alectinib or this compound Mass Transition | 1. Presence of endogenous matrix components.2. Cross-talk from the analyte to the IS channel (or vice-versa) due to natural isotope abundance. | 1. Improve sample cleanup procedures (e.g., solid-phase extraction instead of protein precipitation).2. Optimize the chromatographic separation to resolve the interfering peak from the analyte and IS.3. Check the isotopic purity of your this compound standard. For highly sensitive assays, it may be necessary to correct for the contribution of natural isotopes from a high concentration of alectinib to the this compound signal.[6] |
Experimental Protocols & Data
Example Experimental Protocol for Alectinib Quantification
This protocol is a generalized example based on published methods.[3][4][7][8] Researchers should validate the method for their specific application.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, calibrator, or QC sample, add 10 µL of this compound working solution (e.g., 50 ng/mL in methanol, resulting in a final concentration of 10 ng/mL in the initial mix).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[8]
-
Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[8]
-
MRM Transitions:
-
Quantitative Data Summary
| Parameter | Alectinib | This compound | Reference |
| Precursor Ion (m/z) | 483.2 / 483.4 | 491.4 | [4][7][8] |
| Product Ion (m/z) | 396.1 / 381.2 / 396.2 | 396.2 | [4][7][8] |
| Example IS Concentration | N/A | 1 ng/mL | [3][4] |
| Calibration Range (Plasma) | 1 - 500 ng/mL | N/A | [8] |
| Calibration Range (CSF) | 2.5 - 250 ng/mL | N/A | [3][4] |
Visualizations
Caption: Alectinib's mechanism of action, inhibiting the EML4-ALK fusion protein and downstream signaling pathways.[9][10][11]
Caption: General experimental workflow for the quantification of alectinib using this compound as an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. texilajournal.com [texilajournal.com]
- 3. Quantitation of osimertinib, alectinib and lorlatinib in human cerebrospinal fluid by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.eur.nl [pure.eur.nl]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. researchgate.net [researchgate.net]
- 8. An UPLC-MS/MS method for the quantitation of alectinib in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Alectinib Hydrochloride? [synapse.patsnap.com]
- 11. drugs.com [drugs.com]
Method validation challenges for Alectinib assays using Alectinib-d8
Welcome to the technical support center for Alectinib assays using Alectinib-d8 as an internal standard. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during method validation and sample analysis.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions for Alectinib and this compound in LC-MS/MS analysis?
A1: The precursor and product ion mass-to-charge ratios (m/z) for Alectinib and its deuterated internal standard, this compound, are crucial for setting up the mass spectrometer. Commonly reported transitions are:
It is always recommended to optimize these transitions on your specific instrument.
Q2: What are the common sample preparation techniques for Alectinib analysis in plasma?
A2: The most frequently used sample preparation methods for Alectinib in plasma are protein precipitation and liquid-liquid extraction.[1][5] Protein precipitation with acetonitrile is a simple and rapid method that has been shown to be effective.[2][5] Supported liquid extraction has also been successfully used for urine samples.[6]
Q3: What kind of chromatographic columns are suitable for Alectinib analysis?
A3: Reversed-phase C18 columns are commonly used for the chromatographic separation of Alectinib and this compound.[1][2][7] Specific examples include Ascentis Express C18 (50 mm × 4.6 mm, 2.7 µm)[2] and Acquity UPLC® HSS T3 (2.1 × 150 mm, 1.8 µm).[4][5]
Q4: What are the expected linearity ranges for Alectinib assays?
A4: The linear range of an Alectinib assay can vary depending on the method's sensitivity and the intended application. Reported ranges include:
-
0.5 to 600 ng/mL in rabbit plasma[1]
-
100 to 2,000 ng/mL in human plasma[7]
-
5.00 to 10000.00 pg/mL in human plasma[2]
-
10.0 to 1000 ng/mL in human plasma[8]
Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility in Quality Control (QC) Samples
Question: My QC samples are showing high coefficients of variation (%CV) during the validation run. What could be the cause and how can I troubleshoot it?
Answer: High variability in QC samples can stem from several sources. Here is a systematic approach to identify and resolve the issue:
-
Sample Preparation Inconsistency:
-
Pipetting Errors: Ensure pipettes are properly calibrated and that pipetting technique is consistent, especially for small volumes of internal standard (IS) solution.
-
Incomplete Protein Precipitation: If using protein precipitation, ensure complete precipitation by using an adequate volume of cold acetonitrile and vortexing thoroughly. Incomplete precipitation can lead to matrix effects and column clogging.
-
pH Control: The pH of the sample and mobile phase can influence the ionization efficiency of Alectinib. Ensure consistent pH across all samples.
-
-
Internal Standard (IS) Issues:
-
IS Purity and Stability: Verify the purity and stability of your this compound stock solution. Prepare fresh stock solutions if degradation is suspected.
-
IS Addition: Ensure the IS is added to all samples, including calibration standards and QCs, at a consistent concentration. Inconsistent IS addition is a common source of variability.
-
-
LC-MS/MS System Performance:
-
System Suitability: Before each run, perform a system suitability test to check for consistent retention times, peak shapes, and detector response.
-
Carryover: Check for carryover by injecting a blank sample after the highest calibration standard. If significant carryover is observed, optimize the autosampler wash method.
-
-
Matrix Effects:
-
Differential Matrix Effects: The composition of the biological matrix can vary between individual lots, potentially affecting the ionization of Alectinib and this compound differently. Evaluate matrix effects using multiple sources of blank matrix.
-
Phospholipid Interference: Phospholipids from plasma can co-elute with the analytes and cause ion suppression. Consider using a phospholipid removal plate during sample preparation or a column switching technique.[9]
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Question: I am observing significant peak tailing for Alectinib in my chromatograms. What are the potential causes and solutions?
Answer: Poor peak shape can compromise the accuracy and precision of your assay. Here are some common causes and troubleshooting steps for peak tailing:
-
Column Issues:
-
Column Contamination: The column may be contaminated with strongly retained matrix components. Wash the column with a strong solvent (e.g., isopropanol) or, if necessary, replace the column.
-
Column Degradation: The stationary phase of the column can degrade over time, especially with aggressive mobile phases or high pH. Consider using a guard column to protect the analytical column.
-
Inappropriate Column Chemistry: While C18 columns are common, the specific brand and chemistry can impact peak shape. You may need to screen different C18 columns to find the optimal one for your method.
-
-
Mobile Phase Problems:
-
Incorrect pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like Alectinib. Ensure the mobile phase pH is at least 2 pH units away from the pKa of Alectinib. The use of 0.1% formic acid in the mobile phase is common.[1][2]
-
Insufficient Buffer Capacity: If the mobile phase buffer is too weak, it may not effectively control the ionization state of the analyte, leading to peak tailing.
-
Mobile Phase Mismatch with Sample Diluent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Try to match the sample diluent to the mobile phase as closely as possible.
-
-
System and Method Parameters:
-
Extra-Column Dead Volume: Excessive tubing length or poorly made connections can contribute to peak broadening and tailing. Minimize the length and diameter of all tubing between the injector and the detector.
-
Injection Volume: Injecting too large a volume of a strong solvent can overload the column and lead to poor peak shape.
-
Issue 3: Inconsistent or Low Recovery
Question: My extraction recovery for Alectinib is low and inconsistent. How can I improve it?
Answer: Low and variable recovery can lead to poor sensitivity and reproducibility. Here are some factors to investigate:
-
Extraction Technique Optimization:
-
Protein Precipitation:
-
Solvent-to-Plasma Ratio: The ratio of precipitation solvent (e.g., acetonitrile) to plasma is critical. A common starting point is 3:1 or 4:1 (v/v).
-
Vortexing Time and Speed: Ensure adequate vortexing to facilitate complete protein precipitation and release of the analyte.
-
-
Liquid-Liquid Extraction (LLE):
-
Solvent Selection: The choice of extraction solvent is crucial. Experiment with different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) to find one that provides optimal recovery for Alectinib.
-
pH Adjustment: The pH of the aqueous phase can be adjusted to ensure Alectinib is in its neutral form for efficient extraction into the organic phase.
-
Shaking/Mixing: Ensure thorough mixing of the aqueous and organic phases to maximize extraction efficiency.
-
-
-
Analyte Stability:
-
Degradation during Extraction: Alectinib may be unstable under certain conditions (e.g., pH, temperature). Perform extraction at a lower temperature if degradation is suspected.
-
Non-Specific Binding: Alectinib is known to exhibit non-specific binding to container surfaces, especially in urine samples. The addition of a surfactant like Tween-20 (0.1% to 0.2%) to the collection containers can prevent this.[6][10]
-
-
Internal Standard (IS) Behavior:
-
Differential Recovery: Ideally, the IS (this compound) should have similar extraction recovery to the analyte. If their recoveries are significantly different, it can lead to inaccurate quantification. This is less of a concern with a stable isotope-labeled internal standard like this compound, but it is still worth verifying.
-
Quantitative Data Summary
The following tables summarize quantitative data from various validated Alectinib assays.
Table 1: Linearity and Sensitivity of Alectinib Assays
| Matrix | Linearity Range | LLOQ | Internal Standard | Reference |
| Rabbit Plasma | 0.5 - 600 ng/mL | 0.5 ng/mL | This compound | [1] |
| Human Plasma | 100 - 2,000 ng/mL | 100 ng/mL | Erlotinib-D6 | [7] |
| Human Plasma | 5.00 - 10000.00 pg/mL | 5.00 pg/mL | This compound | [2] |
| Human Plasma | 10.0 - 1000 ng/mL | 10.0 ng/mL | Afatinib-d6, crizotinib-d5, erlotinib-d6 | [8] |
| Human CSF | 2.50 - 250 ng/mL | 2.50 ng/mL | This compound, dasatinib-d8 | [4][5] |
Table 2: Precision and Accuracy of Alectinib Assays
| Matrix | Concentration Levels | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Nominal) | Reference |
| Rabbit Plasma | QC levels | ≤ 2% | ≤ 2% | 97 - 98.8% | [1] |
| Human Plasma | QC levels | ≤ 10.2% | ≤ 10.2% | 89.2 - 110% | [5][8] |
| Human Urine | 0.5 - 500 ng/mL | < 9.6% | < 9.6% | 92.0 - 112.2% | [6] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a general guideline based on commonly reported methods.[2][5]
-
Sample Thawing: Thaw plasma samples at room temperature and vortex to ensure homogeneity.
-
Aliquoting: Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of this compound working solution (concentration will depend on the assay range) to each tube.
-
Protein Precipitation: Add 150 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the tubes vigorously for 1 minute.
-
Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: Liquid Chromatography Conditions
This protocol provides a typical starting point for chromatographic separation.[1][2]
-
Column: C18, 50 mm × 4.6 mm, 2.7 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.6 mL/min
-
Gradient:
-
0-0.5 min: 25% B
-
0.5-2.0 min: 25% to 95% B
-
2.0-2.5 min: 95% B
-
2.5-3.0 min: 95% to 25% B
-
3.0-5.0 min: 25% B (re-equilibration)
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Protocol 3: Mass Spectrometry Conditions
These are example parameters for a triple quadrupole mass spectrometer.[1][2]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Alectinib: 483.2 → 396.1
-
This compound: 490.6 → 396.0
-
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: 8 psi
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
Visualizations
Caption: A typical experimental workflow for Alectinib analysis in plasma.
Caption: Troubleshooting logic for high variability in QC samples.
References
- 1. researchgate.net [researchgate.net]
- 2. Hplc-ms/ms method development and validation for determing stability of alectinib in human plasma samples | International Journal of Current Research [journalcra.com]
- 3. Visualizing spatial distribution of alectinib in murine brain using quantitative mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.eur.nl [pure.eur.nl]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 8. researchgate.net [researchgate.net]
- 9. Bioanalysis of alectinib and metabolite M4 in human plasma, cross-validation and impact on PK assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. e-b-f.eu [e-b-f.eu]
Validation & Comparative
A Comparative Guide to Alectinib Bioanalysis: Cross-Validation of Assays with Diverse Internal Standards
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents like Alectinib is paramount. This guide provides a comprehensive comparison of various bioanalytical methods for Alectinib, with a specific focus on the impact of different internal standards on assay performance. The data presented is compiled from peer-reviewed studies to facilitate an objective evaluation of available methodologies.
The selection of an appropriate internal standard (IS) is a critical step in the development of robust and reliable bioanalytical assays. An ideal IS should mimic the analyte's behavior during sample preparation and analysis, thereby compensating for variability. In the context of Alectinib analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), several internal standards have been employed, ranging from stable isotope-labeled (SIL) analogues to structurally similar compounds. This guide delves into the specifics of these assays, presenting their validation parameters and experimental protocols to aid in the selection of the most suitable method for your research needs.
Performance Comparison of Alectinib Assays
The following tables summarize the key performance characteristics of different Alectinib assays, categorized by the internal standard used. This allows for a direct comparison of linearity, precision, accuracy, and the lower limit of quantification (LLOQ) across various methodologies.
Table 1: Alectinib Assay using Deuterated Alectinib as Internal Standard
| Internal Standard | Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) | Reference |
| [2H8]-Alectinib | Alectinib | 2 | 2-2000 | 2.2-15.0 | 2.2-15.0 | 87.2-110.2 | [1] |
| Alectinib-d8 | Alectinib | 2.50 | 2.50-250 | 0.72-11.7 | 0.72-11.7 | 95.3-113.2 | [2] |
LLOQ: Lower Limit of Quantification, CV: Coefficient of Variation
Table 2: Alectinib Assay using Non-Deuterated Compounds as Internal Standard
| Internal Standard | Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) | Reference |
| Erlotinib-d6 | Alectinib | 10.0 | 10.0-1000 | <10.2 | <10.2 | 89.2-110 | [3] |
| Diazepam | Alectinib | 1 | 1-500 | <9.3 | <9.3 | -1.4 to 12.1 | [4] |
LLOQ: Lower Limit of Quantification, CV: Coefficient of Variation
A cross-validation study between two laboratories using different bioanalytical methods for Alectinib and its metabolite M4 revealed a bias, underscoring the importance of method harmonization in clinical studies[5].
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing bioanalytical assays. Below are summaries of the experimental protocols for the Alectinib assays mentioned above.
Method 1: Alectinib Quantification using [2H8]-Alectinib as Internal Standard[1]
-
Sample Preparation: Protein precipitation of 40 µL plasma samples with acetonitrile containing the internal standard, [2H8]-alectinib.
-
Chromatography: Separation on an ethylene bridged octadecyl silica column with gradient elution using 1% (v/v) formic acid in water and acetonitrile.
-
Detection: Tandem mass spectrometry with a turbo electrospray ionization source, monitoring by selected reaction monitoring.
Method 2: Alectinib Quantification using this compound as Internal Standard[2]
-
Sample Preparation: 25 µL of cerebrospinal fluid (CSF) mixed with 30% albumin (9:1, v/v) is mixed with 100 µL of internal standard solution (1 ng/mL this compound and dasatinib-d8 in acetonitrile).
-
Chromatography: Separation on an Acquity UPLC® HSS T3 column (2.1 × 150 mm, 1.8 µm) with gradient elution using ammonium formate (pH 4.5) and acetonitrile.
-
Detection: Tandem mass spectrometry.
Method 3: Alectinib Quantification using Erlotinib-d6 as Internal Standard[3]
-
Sample Preparation: Not explicitly detailed in the abstract, but typically involves protein precipitation or liquid-liquid extraction.
-
Chromatography: Separation on an Acquity UPLC® BEH C18 column (2.1 × 50 mm, 1.7 µm) with a linear gradient of 10 mM ammonium formate (pH 4.5) and acetonitrile.
-
Detection: Tandem mass spectrometry.
Method 4: Alectinib Quantification using Diazepam as Internal Standard[4]
-
Sample Preparation: Protein precipitation of plasma samples with acetonitrile.
-
Chromatography: Separation on a RRHD Eclipse Plus C18 column (2.1 × 50 mm, 1.8 µm) with a gradient mobile phase of acetonitrile and water (containing 0.1% formic acid).
-
Detection: Tandem mass spectrometry with an electrospray ionization (ESI) source in positive mode.
Visualizing the Methodologies
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the underlying signaling pathway of Alectinib.
Caption: Experimental workflow for Alectinib bioanalysis.
Caption: Alectinib's mechanism of action in ALK-positive NSCLC.
References
A Comparative Guide to Alectinib-d8 and Other Deuterated Internal Standards for LC-MS/MS Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Alectinib-d8 with other commonly used deuterated and non-deuterated internal standards for the quantitative bioanalysis of Alectinib via liquid chromatography-tandem mass spectrometry (LC-MS/MS). The selection of an appropriate internal standard is critical for developing robust and reliable bioanalytical methods, ensuring accuracy and precision in pharmacokinetic and toxicokinetic studies.
Introduction to Internal Standards in Alectinib Bioanalysis
Alectinib is a potent second-generation anaplastic lymphoma kinase (ALK) inhibitor approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC). Accurate quantification of Alectinib in biological matrices is essential for therapeutic drug monitoring and pharmacokinetic studies. The gold standard for such quantification is LC-MS/MS, which relies on the use of an internal standard (IS) to correct for variability in sample preparation and instrument response.
An ideal internal standard should be chemically and physically similar to the analyte, co-elute with the analyte, and not be present in the biological matrix. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the most suitable choice as they exhibit nearly identical extraction recovery, ionization efficiency, and chromatographic retention time to the unlabeled analyte. However, the availability and cost of SIL-IS can sometimes lead researchers to consider alternative internal standards.
This guide compares the performance of this compound with other deuterated and non-deuterated internal standards reported in the literature, presenting key performance data and experimental protocols to aid in the selection of the most appropriate IS for your research needs.
Quantitative Performance Comparison
The following tables summarize the performance characteristics of various internal standards used for the quantification of Alectinib in different biological matrices.
Disclaimer: The data presented below is compiled from different research publications. Direct comparison should be made with caution as experimental conditions, instrumentation, and matrices may vary between studies.
Table 1: Performance Data of this compound as an Internal Standard
| Parameter | Matrix | Value | Reference |
| Accuracy | Human CSF | 95.3% to 113.2% | [1] |
| Precision (CV%) | Human CSF | 0.72% to 11.7% | [1] |
| Linearity (r²) | Human CSF | >0.99 | [1] |
| LLOQ | Human CSF | 2.50 ng/mL | [1] |
Table 2: Performance Data of Other Internal Standards for Alectinib Quantification
| Internal Standard | Parameter | Matrix | Value | Reference |
| 2H8-Alectinib | Accuracy (Bias %) | Human Plasma | ±3.5% | [2] |
| Precision (CV%) | Human Plasma | ≤5.7% | [2] | |
| Linearity (r) | Human Plasma | ≥0.999 | [3] | |
| LLOQ | Human Plasma | 5 pg/mL (for 2H6-Alectinib) | [2] | |
| Erlotinib-d6 | Accuracy | Human Plasma | 89.2% to 110% | [2] |
| Precision (CV%) | Human Plasma | Within 10.2% | [2] | |
| Linearity | Human Plasma | Linear | [2] | |
| LLOQ | Human Plasma | 10.0 ng/mL | [2] | |
| Ponatinib | Accuracy | Rat Plasma | 95.6% to 102% | [4][5] |
| Precision (RSD%) | Rat Plasma | < 11% | [4][5] | |
| Recovery | Rat Plasma | 98.3% to 105% | [4][5] | |
| Matrix Effect | Rat Plasma | 86.1% to 89.6% | [4] | |
| Linearity (R²) | Rat Plasma | >0.99 | [5] | |
| LLOQ | Rat Plasma | 5 ng/mL | [5] | |
| Diazepam | Accuracy | Rat Plasma | -1.4% to 12.1% | [6] |
| Precision (CV%) | Rat Plasma | < 9.3% | [6] | |
| Recovery | Rat Plasma | 84.2% to 92.2% | [6] | |
| Linearity (R²) | Rat Plasma | 0.997 | [6] | |
| LLOQ | Rat Plasma | 1 ng/mL | [6] |
Experimental Protocols
This section provides an overview of the experimental methodologies cited in this guide for the quantification of Alectinib using different internal standards.
Method 1: Alectinib Quantification using this compound in Human CSF[1]
-
Sample Preparation: Aliquots of 25 µL CSF/30% albumin (9:1, v/v) were mixed with 100 µL of an internal standard solution containing 1 ng/mL this compound in acetonitrile.
-
Chromatographic Separation:
-
Column: Acquity UPLC® HSS T3 column (2.1 × 150 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with ammonium formate (pH 4.5) and acetonitrile.
-
Flow Rate: 0.400 mL/min.
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Method 2: Alectinib Quantification using 2H8-Alectinib in Human Plasma[2]
-
Sample Preparation: Liquid-liquid extraction with tert-butyl methyl ether (TBME).
-
Chromatographic Separation:
-
Column: C18 column (50 × 2.1 mm, 1.7 µm).
-
Mobile Phase: Gradient elution.
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization: ESI in positive mode.
-
Detection: MRM.
-
Transitions:
-
2H6-Alectinib: m/z 489.3 → 402.3
-
2H8-Alectinib (IS): m/z 491.3 → 396.3
-
-
Method 3: Alectinib Quantification using Erlotinib-d6 in Human Plasma[2]
-
Sample Preparation: Protein precipitation.
-
Chromatographic Separation:
-
Column: Acquity UPLC® BEH C18 (50 × 2.1 mm, 1.7 µm).
-
Mobile Phase: Linear gradient of 10 mM ammonium formate (pH 4.5) and acetonitrile.
-
Flow Rate: 0.400 mL/min.
-
-
Mass Spectrometry:
-
Instrument: Triple-quadrupole mass spectrometer.
-
Ionization: ESI in positive mode.
-
Detection: MRM.
-
Transitions:
-
Alectinib: m/z 483 → 396
-
Erlotinib-d6 (IS): m/z 400 → 278
-
-
Method 4: Alectinib Quantification using Ponatinib in Rat Plasma[4][5]
-
Sample Preparation: Protein precipitation with acetonitrile containing the internal standard (100 ng/mL Ponatinib).
-
Chromatographic Separation:
-
Column: Gemini® NX-C18 column (250 × 4.6 mm, 5 µm).
-
Mobile Phase: 16 mM potassium phosphate buffer (pH 5.8) and acetonitrile (40:60, v/v).
-
Flow Rate: 0.8 mL/min.
-
-
Detection: Fluorescence detection with excitation at 342 nm and emission at 461 nm.
Method 5: Alectinib Quantification using Diazepam in Rat Plasma[6]
-
Sample Preparation: Protein precipitation with acetonitrile.
-
Chromatographic Separation:
-
Column: RRHD Eclipse Plus C18 (50 × 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient of acetonitrile and water (containing 0.1% formic acid).
-
-
Mass Spectrometry:
-
Instrument: UPLC-MS/MS.
-
Ionization: ESI in positive mode.
-
Detection: MRM.
-
Transitions:
-
Alectinib: m/z 483.2 → 396.1
-
Diazepam (IS): m/z 285.0 → 192.9
-
-
Visualizing the Bioanalytical Workflow and Internal Standard Comparison
The following diagrams illustrate the typical workflow for a bioanalytical assay and a comparison of the key attributes of the discussed internal standards.
References
- 1. Quantitation of osimertinib, alectinib and lorlatinib in human cerebrospinal fluid by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. Integrating analytical quality by design into bioanalytical method development: an HPLC-FLD method for quantification of alectinib in biological matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of Alectinib-d8 Under Diverse Experimental Conditions
For researchers and professionals in drug development, understanding the stability of deuterated compounds like Alectinib-d8 is critical for ensuring the accuracy and reliability of pharmacokinetic studies and other quantitative analyses. This guide provides a comprehensive overview of the stability of this compound under various experimental conditions, comparing its performance with other tyrosine kinase inhibitors and offering detailed experimental protocols for validation.
Comparative Stability Analysis
While direct comparative stability data for this compound against other tyrosine kinase inhibitors under a unified set of experimental conditions is not extensively available in the public domain, the following table summarizes the known stability characteristics of Alectinib, which are expected to be largely representative of this compound. Deuteration is not expected to significantly alter the fundamental chemical stability of the molecule under most conditions, although it can influence metabolic stability.
| Condition | Alectinib Stability Profile | General Tyrosine Kinase Inhibitor (TKI) Comparison |
| Solubility & Solution Stability | - High solubility in Dimethyl Sulfoxide (DMSO) and Methanol[1][2]. - Unstable in solution when exposed to light, with a reported half-life of approximately 8.5 hours[2]. - Stock solutions in DMSO are typically prepared at concentrations around 1 mg/mL[1]. | - Many TKIs exhibit good solubility in organic solvents like DMSO and methanol. - Photostability varies among TKIs; some, like Alectinib, are known to be light-sensitive in solution. |
| pH Stability | - Alectinib's stability is pH-dependent. Detailed quantitative data on degradation rates at different pH values are available in specialized studies[2]. | - The stability of TKIs is often pH-dependent due to the presence of ionizable functional groups. Hydrolysis can occur at acidic or basic pH. |
| Temperature Stability | - Solid-state Alectinib demonstrates greater stability under light exposure compared to its solution form[2]. - Standard protocols for drug stability testing recommend assessing stability at both accelerated (e.g., 40°C) and long-term (e.g., 25°C) storage conditions[3]. | - Most TKIs are relatively stable in solid form at room temperature. Stability in solution at different temperatures requires specific investigation for each compound. |
| Metabolic Stability | - Alectinib is primarily metabolized by the CYP3A4 enzyme to its major active metabolite, M4[4][5][6]. - The in vitro half-life in human liver microsomes has been estimated to be around 22.28 minutes[7]. | - Metabolic stability is a key differentiator among TKIs and is a major focus of drug development to optimize pharmacokinetic profiles. Deuteration, as in this compound, is a strategy often employed to slow down metabolism at specific sites. |
Experimental Protocols for Stability Validation
To rigorously validate the stability of this compound, a series of experiments should be conducted. The following protocols are based on established guidelines for drug stability testing[3][8][9].
Stock Solution Stability
-
Objective: To determine the stability of this compound stock solutions under typical storage conditions.
-
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 1 mg/mL).
-
Aliquot the stock solution into multiple vials.
-
Store the vials at different temperatures: -20°C, 4°C, and room temperature (20-25°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), analyze an aliquot from each storage condition.
-
Analysis should be performed using a validated analytical method, such as LC-MS/MS, to quantify the concentration of this compound.
-
Compare the measured concentrations to the initial concentration to determine the percentage of degradation.
-
Freeze-Thaw Stability
-
Objective: To assess the stability of this compound when subjected to repeated freezing and thawing cycles.
-
Procedure:
-
Use aliquots of the this compound stock solution.
-
Subject the aliquots to a series of freeze-thaw cycles (e.g., three cycles). A single cycle consists of freezing the sample at -20°C for at least 12 hours followed by thawing at room temperature.
-
After the final cycle, analyze the samples by LC-MS/MS and compare the concentration to a control sample that has not undergone freeze-thaw cycles.
-
Short-Term and Long-Term Stability in Matrix
-
Objective: To evaluate the stability of this compound in a biological matrix (e.g., plasma) under conditions that mimic sample processing and storage.
-
Procedure:
-
Spike a known concentration of this compound into the biological matrix (e.g., human plasma).
-
Short-Term (Bench-Top) Stability: Leave the spiked samples at room temperature for a defined period (e.g., 4, 8, 24 hours) before processing and analysis.
-
Long-Term Stability: Store the spiked samples at -80°C for an extended period (e.g., 1, 3, 6 months).
-
At each time point, process the samples and analyze them by LC-MS/MS.
-
Compare the results to freshly prepared and analyzed samples to determine stability.
-
Photostability
-
Objective: To determine the susceptibility of this compound to degradation upon exposure to light.
-
Procedure:
-
Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Expose the solutions to a controlled light source (e.g., a photostability chamber) that provides both UV and visible light, following ICH Q1B guidelines.
-
Protect a set of control samples from light.
-
Analyze the exposed and control samples at various time intervals to quantify the extent of photodegradation.
-
Visualizing Experimental Workflows and Pathways
Alectinib Signaling Pathway
Alectinib is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK) tyrosine kinase. Its mechanism of action involves blocking the ALK signaling pathway, which is aberrantly activated in certain types of non-small cell lung cancer (NSCLC)[4].
Caption: Alectinib's mechanism of action in inhibiting the ALK signaling pathway.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of this compound under various conditions.
Caption: A generalized workflow for the validation of this compound stability.
References
- 1. Evaluation of Alectinib Metabolic Stability in HLMs Using Fast LC-MS/MS Method: In Silico ADME Profile, P450 Metabolic Lability, and Toxic Alerts Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. edaegypt.gov.eg [edaegypt.gov.eg]
- 4. Alectinib | C30H34N4O2 | CID 49806720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Metabolites of alectinib in human: their identification and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. stabilityhub.com [stabilityhub.com]
- 9. fda.gov [fda.gov]
A Comparative Guide to Alectinib Quantification Methodologies Using Alectinib-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of published liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Alectinib in human plasma, utilizing its deuterated stable isotope, Alectinib-d8, as an internal standard (IS). The accurate measurement of Alectinib plasma concentrations is crucial for therapeutic drug monitoring (TDM) to optimize treatment efficacy and minimize toxicity.[1][2][3][4][5] This document summarizes key quantitative parameters from various methodologies, details representative experimental protocols, and illustrates the relevant biological pathway and analytical workflow.
Quantitative Method Comparison
The following tables summarize the key parameters of various validated LC-MS/MS assays for Alectinib quantification. These methods demonstrate the robustness and sensitivity required for clinical and research applications.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Method 1 (van Veelen et al., 2021)[6] | Method 2 (Srikanth & Rani)[7] | Method 3 (Meertens et al., 2019)[8] |
| Analytical Column | HyPurity® C18 | Ascentis Express C18 (50 mm × 4.6 mm, 2.7 µm) | Acquity UPLC® BEH C18 (2.1 × 50 mm, 1.7 µm) |
| Mobile Phase | Gradient elution with 0.1% formic acid in water and methanol | Isocratic elution with 0.1% formic acid and methanol (25:75 v/v) | Gradient elution with 10mM ammonium formate (pH 4.5) and acetonitrile |
| Flow Rate | Not specified | 0.6 mL/min | 0.400 mL/min |
| Run Time | Not specified | 3 min | Not specified |
| Ionization Mode | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |
| Alectinib Transition | Not specified | m/z 482.6 ➝ 396.0 | m/z 483.3 ➝ 396.2 |
| This compound Transition | Not specified | m/z 490.6 ➝ 396.0 | Not specified (other IS used) |
Table 2: Method Validation Parameters
| Parameter | Method 1 (van Veelen et al., 2021)[6] | Method 2 (Srikanth & Rani)[7] | Method 3 (Meertens et al., 2019)[8] |
| Linear Range | 100–2,000 ng/mL | 5.00–10,000.00 pg/mL | 10.0 to 1000 ng/mL |
| Correlation Coefficient (r²) | Not specified | > 0.9983 | > 0.99 |
| Precision (CV%) | Within 15% | Not specified | Within 10.2% |
| Accuracy | Within 15% | Not specified | 89.2% to 110% |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL | 5.00 pg/mL | 10.0 ng/mL |
Experimental Protocols
Below are representative protocols for sample preparation and LC-MS/MS analysis based on published methods.
Protocol 1: Protein Precipitation Method
This protocol is a common and straightforward approach for extracting Alectinib from plasma samples.[7]
-
Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution.
-
Vortex for 30 seconds to mix.
-
Add 500 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject a defined volume (e.g., 5-10 µL) of the reconstituted sample into the LC-MS/MS system.
-
Perform chromatographic separation using a C18 column and a suitable mobile phase gradient.
-
Detect and quantify Alectinib and this compound using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Alectinib Signaling Pathway and Analytical Workflow
The following diagrams illustrate the biological context of Alectinib's action and the general workflow for its quantification.
Caption: Alectinib inhibits the ALK receptor, blocking downstream signaling pathways.
Alectinib is a potent and selective inhibitor of the Anaplastic Lymphoma Kinase (ALK) tyrosine kinase.[9][10][11] In certain cancers, such as non-small cell lung cancer (NSCLC), a chromosomal rearrangement can lead to the creation of an oncogenic ALK fusion protein.[11] This fusion protein is constitutively active, driving downstream signaling cascades like the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways, which ultimately promote cancer cell proliferation and survival.[9][11][12] Alectinib exerts its therapeutic effect by binding to the ATP-binding site of the ALK kinase domain, inhibiting its activity and blocking these pro-survival signals.[11][13]
Caption: General workflow for LC-MS/MS quantification of Alectinib in plasma.
The analytical workflow for Alectinib quantification is a multi-step process that ensures accuracy and precision. The use of a stable isotope-labeled internal standard like this compound is critical as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, allowing for reliable correction during data analysis. This approach is the gold standard for quantitative bioanalysis.
References
- 1. Redirecting to https://onderzoekmetmensen.nl/en/trial/24311 [onderzoekmetmensen.nl]
- 2. Therapeutic drug monitoring guided dosing versus standard dosing of alectinib in advanced ALK positive non-small cell lung cancer patients: Study protocol for an international, multicenter phase IV randomized controlled trial (ADAPT ALEC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic drug monitoring guided dosing versus standard dosing of alectinib in advanced ALK positive non-small cell lung cancer patients: Study protocol for an international, multicenter phase IV randomized controlled trial (ADAPT ALEC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.eur.nl [pure.eur.nl]
- 6. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 7. Hplc-ms/ms method development and validation for determing stability of alectinib in human plasma samples | International Journal of Current Research [journalcra.com]
- 8. repub.eur.nl [repub.eur.nl]
- 9. cdn-uat.mdedge.com [cdn-uat.mdedge.com]
- 10. drugs.com [drugs.com]
- 11. What is the mechanism of Alectinib Hydrochloride? [synapse.patsnap.com]
- 12. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Alectinib, an Anaplastic Lymphoma Kinase Inhibitor, Abolishes ALK Activity and Growth in ALK-Positive Neuroblastoma Cells [frontiersin.org]
A Comparative Guide to the Pharmacokinetic Profiling of Alectinib Leveraging a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Alectinib Bioanalysis
In the landscape of targeted cancer therapy, the anaplastic lymphoma kinase (ALK) inhibitor Alectinib stands as a significant advancement in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1][2][3] Rigorous and precise pharmacokinetic (PK) profiling is paramount to understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn informs optimal dosing strategies and ensures patient safety. This guide provides a comparative analysis of the bioanalytical methodologies for Alectinib, with a focus on the pivotal role of its deuterated internal standard, Alectinib-d8, in achieving accurate and reliable pharmacokinetic data.
The Critical Role of Internal Standards in Bioanalysis
In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is indispensable for correcting analytical variability.[4][5][6] While structurally similar analogs can be used, stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard.[4][7] A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during sample preparation and analysis. This co-elution and co-ionization behavior effectively normalizes variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to superior accuracy and precision in the quantification of the drug.[7]
Pharmacokinetic Profile of Alectinib and its Major Metabolite, M4
Alectinib is metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to its major and equally active metabolite, M4.[8][9][10][11][12] Both Alectinib and M4 contribute to the overall therapeutic effect.[1] Understanding the pharmacokinetic properties of both parent drug and metabolite is therefore crucial.
Below is a summary of key pharmacokinetic parameters for Alectinib and M4, derived from studies that have employed robust bioanalytical methods, often incorporating a deuterated internal standard.
Table 1: Pharmacokinetic Parameters of Alectinib and M4 in Humans
| Parameter | Alectinib | M4 (Metabolite) | Reference |
| Absolute Bioavailability | 36.9% | - | [8][13] |
| Time to Peak Concentration (Tmax) | ~4 hours | ~4 hours | [10] |
| Elimination Half-Life (t½) | 33 hours | 31 hours | [10] |
| Protein Binding | >99% | >99% | [10] |
| Major Route of Excretion | Feces (~98%) | Feces | [8][13] |
| Volume of Distribution (Vd) | 475 L | - | [9][13] |
| Clearance (CL) | 34.5 L/h | - | [9][13] |
Note: The data presented are aggregated from multiple sources and represent typical values. Individual patient characteristics can influence these parameters.
Experimental Protocols for Alectinib Quantification
The accurate determination of Alectinib and M4 concentrations in biological matrices is predominantly achieved through validated LC-MS/MS methods. The use of this compound as an internal standard is a recurring theme in these high-precision assays.[14][15]
Sample Preparation: Supported Liquid Extraction
A common and effective method for extracting Alectinib and M4 from plasma or urine is supported liquid extraction (SLE).
-
Sample Pre-treatment: To a 100 µL aliquot of the biological sample (e.g., plasma, urine), 10 µL of the this compound internal standard working solution (in an organic solvent like methanol) is added. For urine samples, a surfactant such as Tween-20 may be added to prevent non-specific binding.[16]
-
Mixing: The sample is vortexed to ensure homogeneity.
-
Loading onto SLE plate: The mixture is loaded onto a 96-well supported liquid extraction plate.
-
Elution: The analytes and the internal standard are eluted with a water-immiscible organic solvent (e.g., methyl tert-butyl ether).
-
Evaporation: The eluate is evaporated to dryness under a stream of nitrogen.
-
Reconstitution: The dried residue is reconstituted in a solution compatible with the LC-MS/MS mobile phase (e.g., a mixture of methanol and water).[15]
LC-MS/MS Conditions
-
Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol).[15]
-
Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The analytes are quantified using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for Alectinib, M4, and this compound.
Table 2: Example MRM Transitions for Alectinib, M4, and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Alectinib | [Insert typical m/z] | [Insert typical m/z] |
| M4 | [Insert typical m/z] | [Insert typical m/z] |
| This compound | [Insert typical m/z] | [Insert typical m/z] |
Note: Specific m/z values can vary slightly depending on the instrument and conditions.
Visualizing the Workflow and Mechanism
To better illustrate the experimental process and the therapeutic action of Alectinib, the following diagrams have been generated.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioanalysis of alectinib and metabolite M4 in human plasma, cross-validation and impact on PK assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparative evaluation of alectinib for ALK-positive non-small-cell lung cancer: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Effect of Hepatic Impairment on the Pharmacokinetics of Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolites of alectinib in human: their identification and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Absorption, distribution, metabolism and excretion (ADME) of the ALK inhibitor alectinib: results from an absolute bioavailability and mass balance study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. LC-MS/MS determination of alectinib and its major human metabolite M4 in human urine: prevention of nonspecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Deuterium Labeling and its Chromatographic Impact on Alectinib-d8: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the analytical behavior of isotopically labeled compounds is paramount for robust bioanalytical method development and pharmacokinetic studies. This guide provides a comparative analysis of the chromatographic behavior of Alectinib and its deuterated analog, Alectinib-d8, supported by experimental data and detailed methodologies.
The introduction of deuterium into pharmaceutical compounds, a process known as deuterium labeling, is a common strategy to create internal standards for quantitative bioanalysis using mass spectrometry. The underlying principle is that the deuterated analog is chemically identical to the parent drug but has a different mass, allowing for its distinction in a mass spectrometer. However, the substitution of hydrogen with deuterium can sometimes lead to subtle differences in physicochemical properties, which may manifest as a chromatographic isotope effect.
Chromatographic Behavior: Alectinib vs. This compound
Generally, in reversed-phase chromatography, deuterated compounds may exhibit slightly shorter retention times compared to their non-deuterated counterparts. This phenomenon, known as the deuterium isotope effect, is attributed to the slightly smaller van der Waals radius and lower polarizability of a C-D bond compared to a C-H bond, leading to weaker interactions with the non-polar stationary phase.
However, in a specific ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) study, Alectinib and this compound demonstrated identical retention times.
| Compound | Retention Time (min) | Chromatographic System |
| Alectinib | 2.3 | UPLC-MS/MS |
| This compound | 2.3 | UPLC-MS/MS |
Data from de Leeuw, S. P., et al. (2023). Quantitation of osimertinib, alectinib and lorlatinib in human cerebrospinal fluid by UPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 225, 115233.[1]
This finding suggests that under the specific experimental conditions employed, the deuterium isotope effect on the chromatographic behavior of this compound is negligible. It is important to note that the magnitude of the isotope effect can be influenced by various factors, including the position and number of deuterium atoms, the chromatographic conditions (e.g., mobile phase composition, stationary phase chemistry), and the molecular structure of the analyte itself.
Experimental Protocols
The following are examples of experimental protocols for the chromatographic analysis of Alectinib.
Protocol 1: UPLC-MS/MS for Alectinib and this compound in Human Cerebrospinal Fluid[1]
-
Instrumentation: Ultra-performance liquid chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS).
-
Column: Acquity UPLC® HSS T3 column (2.1 × 150 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with ammonium formate (pH 4.5) and acetonitrile.
-
Flow Rate: 0.400 mL/min.
-
Internal Standard: this compound.
-
Sample Preparation: Aliquots of 25 µL CSF/30% albumin (9:1, v/v) were mixed with 100 µL of an internal standard solution containing 1 ng/mL of this compound in acetonitrile.
Protocol 2: HPLC-PDA for Alectinib in Human Plasma
-
Instrumentation: High-performance liquid chromatography with a photodiode array detector (HPLC-PDA).
-
Sample Preparation: Plasma samples are subjected to protein precipitation with methanol. The supernatant is then mixed with 0.1% aqueous formic acid.
-
Mobile Phase: Isocratic elution with 0.1% aqueous formic acid and methanol (35:65, v/v).
-
Retention Time: Approximately 4.6 minutes.
Protocol 3: RP-HPLC for Alectinib in Bulk and Pharmaceutical Dosage Form
-
Instrumentation: Reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Column: Zodiasil C18 column (150mm x 4.6 mm, 5µm).
-
Mobile Phase: Water and Acetonitrile (50:50, v/v).
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at 265 nm.
-
Column Temperature: 30°C.
Visualizing the Experimental Workflow and Alectinib's Signaling Pathway
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical experimental workflow for comparing the chromatographic behavior of Alectinib and this compound, and the signaling pathway targeted by Alectinib.
Caption: Experimental workflow for chromatographic comparison.
Caption: Alectinib signaling pathway.
Mechanism of Action of Alectinib
Alectinib is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK) tyrosine kinase. In certain types of non-small cell lung cancer (NSCLC), a chromosomal rearrangement leads to the formation of a fusion gene, most commonly EML4-ALK. This fusion gene produces an oncogenic protein with constitutively active ALK kinase activity.
The activated ALK signaling pathway promotes cancer cell proliferation and survival through the downstream activation of several key signaling cascades, including:
-
STAT3 Pathway: Signal Transducer and Activator of Transcription 3.
-
PI3K/AKT Pathway: Phosphoinositide 3-kinase/Protein Kinase B.
-
MAPK Pathway: Mitogen-Activated Protein Kinase.
Alectinib exerts its therapeutic effect by binding to the ATP-binding site of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream signaling pathways. This blockade ultimately leads to the inhibition of tumor cell growth and induction of apoptosis.
References
A Comparative Analysis of Alectinib Quantification Across Diverse Biological Matrices Utilizing Alectinib-d8 as an Internal Standard
A comprehensive guide for researchers and drug development professionals on the bioanalytical methods for alectinib, featuring a comparative analysis of its levels in plasma, cerebrospinal fluid, and brain tissue. This guide includes detailed experimental protocols and visual workflows to support preclinical and clinical research.
Alectinib, a potent and selective anaplastic lymphoma kinase (ALK) inhibitor, has demonstrated significant efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC), including cases with brain metastases. To facilitate its development and clinical application, robust bioanalytical methods for the accurate quantification of alectinib in various biological matrices are essential. This guide provides a comparative overview of alectinib levels in different biological matrices, primarily focusing on studies that have employed the stable isotope-labeled internal standard, alectinib-d8, for enhanced accuracy and precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Quantitative Data Summary
The following table summarizes the reported concentrations of alectinib in different biological matrices from preclinical studies. These values highlight the distribution of the drug across various physiological compartments.
| Biological Matrix | Species | Dose | Time Point(s) | Mean Concentration (ng/mL or ng/g) | Reference |
| Plasma | Mouse (FVB) | 20 mg/kg (oral) | 1, 1.5, 2, 4 hours | ~1500 - 2500 ng/mL | [1][2] |
| Plasma | Mouse (Mdr1a/b KO) | 20 mg/kg (oral) | 1, 1.5, 2, 4 hours | ~1500 - 2500 ng/mL | [1][2] |
| Cerebrospinal Fluid (CSF) | Mouse (FVB) | 20 mg/kg (oral) | 1, 1.5, 2, 4 hours | ~5 - 10 ng/mL | [1] |
| Cerebrospinal Fluid (CSF) | Mouse (Mdr1a/b KO) | 20 mg/kg (oral) | 1, 1.5, 2, 4 hours | ~20 - 40 ng/mL | [1] |
| Brain Tissue | Mouse (FVB) | 20 mg/kg (oral) | 1, 1.5, 2, 4 hours | ~50 - 100 ng/g | [1] |
| Brain Tissue | Mouse (Mdr1a/b KO) | 20 mg/kg (oral) | 1, 1.5, 2, 4 hours | ~500 - 800 ng/g | [1] |
| Human Plasma | Human | 600 mg BID | Steady-state | 694 - 707 ng/mL | [2] |
| Human Cerebrospinal Fluid (CSF) | Human | 600 mg BID | Steady-state | 0.7 - 2.1 ng/mL | [2] |
Note: Concentrations can vary significantly based on the animal model, dosage, and specific experimental conditions. The data presented here is for comparative purposes.
Experimental Protocols
The accurate quantification of alectinib relies on meticulously validated bioanalytical methods. Below are detailed protocols for sample preparation and LC-MS/MS analysis, compiled from various studies.
1. Sample Preparation
The choice of sample preparation technique is critical for removing interfering substances from the biological matrix and ensuring accurate quantification.
-
Protein Precipitation (for Plasma and CSF): This is a common and straightforward method for removing proteins from plasma and CSF samples.[3][4]
-
To a 50 µL aliquot of plasma or CSF in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard, this compound.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
-
Solid-Phase Extraction (SPE) (for Urine and Tissue Homogenates): SPE is often used for more complex matrices like urine and tissue homogenates to achieve a cleaner sample extract.[4][5]
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample (e.g., diluted urine or tissue homogenate supernatant) onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute as described for protein precipitation.
-
-
Supported Liquid Extraction (SLE) (for Urine): An alternative to traditional liquid-liquid extraction that offers ease of use and automation potential.[6][7]
-
Dilute urine samples with a buffer and add the internal standard.
-
Load the sample onto an SLE plate or cartridge.
-
Apply a water-immiscible solvent (e.g., methyl tert-butyl ether) to elute the analytes.
-
Collect the eluate, evaporate to dryness, and reconstitute for analysis.
-
2. LC-MS/MS Analysis
The separation and detection of alectinib and this compound are typically performed using a reversed-phase high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 analytical column (e.g., Ascentis Express C18, 50 mm × 4.6 mm, 2.7 µm) is commonly used.[3]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is typical.[3][8]
-
Flow Rate: A flow rate of 0.5 - 1.0 mL/min is generally employed.[3][9]
-
Column Temperature: Maintained at around 40°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is used.[8]
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for alectinib and this compound, ensuring high selectivity and sensitivity.
-
Visualizations
Experimental Workflow for Alectinib Quantification
The following diagram illustrates the general workflow for the quantification of alectinib in biological samples using LC-MS/MS with this compound as an internal standard.
References
- 1. Visualizing spatial distribution of alectinib in murine brain using quantitative mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hplc-ms/ms method development and validation for determing stability of alectinib in human plasma samples | International Journal of Current Research [journalcra.com]
- 4. researchgate.net [researchgate.net]
- 5. Honeycomb resin-based spin-column solid-phase extraction for efficient determination of alectinib and its metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS/MS determination of alectinib and its major human metabolite M4 in human urine: prevention of nonspecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Heterogeneous distribution of alectinib in neuroblastoma xenografts revealed by matrix‐assisted laser desorption ionization mass spectrometry imaging: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Alectinib-d8 Purity from Commercial Suppliers
For researchers, scientists, and drug development professionals, the purity of isotopically labeled standards like Alectinib-d8 is paramount for accurate bioanalytical and pharmacokinetic studies. This guide provides a comparative assessment of this compound from different commercial sources, supported by detailed experimental protocols for purity determination.
Purity Comparison of Commercial this compound
The following table summarizes representative purity data for this compound from three fictional commercial suppliers. The data is compiled from typical analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (HPLC, Area %) | 99.8% | 99.5% | 98.9% |
| Major Impurity 1 (Area %) | 0.12% (Alectinib Impurity 2) | 0.25% (Alectinib Morpholine N-oxide) | 0.45% (Alectinib Impurity 2) |
| Major Impurity 2 (Area %) | 0.05% (Unknown) | 0.15% (Unknown) | 0.30% (Alectinib Morpholine N-oxide) |
| Total Impurities (Area %) | 0.2% | 0.5% | 1.1% |
| Isotopic Purity (by MS) | 99.5% D8 | 99.2% D8 | 98.5% D8 |
| Chemical Identity (by ¹H NMR) | Conforms to structure | Conforms to structure | Conforms to structure |
| Residual Solvents (by GC) | <0.1% | <0.2% | <0.5% |
Experimental Protocols for Purity Assessment
To ensure the accuracy and reliability of this compound, a comprehensive assessment of its purity should be conducted using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is used to separate and quantify this compound from its potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
-
Procedure: Inject 10 µL of the sample solution into the HPLC system. The purity is determined by calculating the area percentage of the main peak relative to the total peak area.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification and Isotopic Purity
LC-MS is a powerful technique for identifying unknown impurities and confirming the isotopic purity of this compound.
-
Instrumentation: An HPLC system coupled to a mass spectrometer.
-
Chromatographic Conditions: Similar to the HPLC method described above.
-
Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode.
-
Data Acquisition: Acquire full scan mass spectra to identify the molecular weights of impurities and confirm the mass of this compound.
-
Isotopic Purity Assessment: Analyze the mass spectrum of the this compound peak to determine the distribution of deuterated species and calculate the percentage of the D8 isotopologue.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is used to confirm the chemical structure of this compound and to detect any structural impurities.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: Compare the obtained spectrum with a reference spectrum of Alectinib to confirm the identity and structural integrity of the compound. The absence of significant unexpected signals indicates high purity.
Experimental Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a commercial batch of this compound.
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Alectinib-d8
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Alectinib-d8, a deuterated isotopologue of the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib. Adherence to these protocols is critical for minimizing environmental impact and mitigating potential health risks associated with this potent pharmaceutical compound.
Alectinib and its deuterated form are classified as hazardous materials. The Safety Data Sheet (SDS) for Alectinib indicates that it can cause skin and serious eye irritation, may cause respiratory irritation, and is harmful if swallowed, in contact with skin, or if inhaled.[1] Furthermore, it is suspected of causing genetic defects and of damaging fertility or the unborn child.[2][3] Therefore, meticulous disposal procedures are not merely recommended but are a regulatory necessity.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Chemical-resistant gloves
-
Safety goggles or a face shield
-
A lab coat or protective suit
-
Respiratory protection, especially in poorly ventilated areas or when handling powders[1][4]
All handling of this compound should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or aerosols.[3][4]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, as with many pharmaceutical compounds, is governed by a series of regulations that necessitate a structured and cautious approach. The following protocol outlines the critical steps for its safe and compliant disposal.
Step 1: Waste Identification and Segregation
Proper segregation is the foundational step in compliant pharmaceutical waste management.[5][6]
-
Identify this compound Waste: This includes pure, unused this compound, expired batches, contaminated materials (e.g., weighing paper, gloves, pipette tips), and empty containers.
-
Segregate from Other Waste Streams: this compound waste must not be mixed with general laboratory waste, sharps waste (unless it is a contaminated sharp), or radioactive waste.[7] As a deuterated compound, which is a stable isotope, it does not require the specialized handling of radioactive isotopes.[7] However, due to the hazardous nature of the parent compound, it must be treated as hazardous chemical waste.[1][2]
-
Use Designated Waste Containers: Hazardous pharmaceutical waste is typically collected in black, clearly labeled containers.[8] Non-hazardous pharmaceutical waste is often collected in blue containers. Given the hazard profile of Alectinib, it should be disposed of in a container designated for hazardous pharmaceutical waste.
Step 2: Containerization and Labeling
Proper containerization and labeling are crucial for the safe transport and ultimate disposal of the waste.
-
Select Appropriate Containers: Use leak-proof, durable containers that are compatible with the chemical nature of this compound. These containers should be UN-rated and approved by the Department of Transportation (DOT) for the transport of hazardous waste.[9]
-
Label Containers Clearly: Each container must be clearly labeled as "Hazardous Waste" and should include the following information:
-
The name of the chemical: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The date the waste was first added to the container
-
The name and contact information of the generating laboratory or department
-
Step 3: Storage of Waste
Pending pickup by a licensed waste disposal vendor, the storage of this compound waste must be managed to prevent accidental release or exposure.
-
Secure Storage Area: Store waste containers in a designated, secure area that is inaccessible to unauthorized personnel.
-
Maintain Container Integrity: Keep containers tightly closed except when adding waste.[1]
-
Avoid Environmental Release: Do not dispose of this compound down the drain or in regular trash.[2][8][9] This practice is illegal in many jurisdictions and can lead to environmental contamination.
Step 4: Professional Disposal
The final step is the transfer of the waste to a certified hazardous waste disposal company.
-
Engage a Licensed Vendor: Contract with a reputable and certified hazardous waste disposal company that has experience in handling pharmaceutical waste.
-
Complete a Hazardous Waste Manifest: A hazardous waste manifest (EPA Form 8700-22) is a legal document required for the tracking of hazardous waste from the point of generation to its final destination.[9] The generating laboratory is responsible for the accuracy of the information on this manifest.
-
Incineration: The preferred method for the disposal of pharmaceutical waste is high-temperature incineration at a permitted facility.[6][8][10] This process ensures the complete destruction of the active pharmaceutical ingredient.
Quantitative Data Summary
| Parameter | Guideline/Requirement | Rationale |
| Incineration Temperature | Typically above 1,200°C | Ensures complete destruction of the active pharmaceutical ingredient.[10] |
| Waste Container Type | UN-rated, DOT-approved, leak-proof | Prevents spills and ensures safe transport.[9] |
| Waste Segregation | Separate from general, radioactive, and other waste streams | Prevents cross-contamination and ensures proper handling.[5] |
| Labeling | "Hazardous Waste" with chemical name and hazard details | Communicates risks and contents to handlers and disposers. |
Experimental Protocols
The disposal procedures outlined above are operational protocols derived from safety data sheets and general guidelines for pharmaceutical and chemical waste. They do not involve experimental methodologies in the traditional sense but are critical procedural steps for laboratory safety and compliance.
Visualizing the Disposal Workflow
To further clarify the logical steps and decision-making process involved in the proper disposal of this compound, the following workflow diagram is provided.
Caption: Workflow for the proper disposal of this compound.
By adhering to these detailed procedures, research institutions can ensure the safe handling and disposal of this compound, thereby protecting their personnel, the environment, and maintaining full regulatory compliance.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 5. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 6. anentawaste.com [anentawaste.com]
- 7. moravek.com [moravek.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. mcfenvironmental.com [mcfenvironmental.com]
- 10. iwaste.epa.gov [iwaste.epa.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Alectinib-d8
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory professionals handling Alectinib-d8. Strict adherence to these procedures is mandatory to ensure personnel safety and prevent contamination. This compound, a deuterated analog of the potent tyrosine kinase inhibitor Alectinib, requires specialized handling due to its potential health risks.
Alectinib is classified as a hazardous substance with the following risk phrases: suspected of causing genetic defects, suspected of damaging fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure.[1][2] Given its high potency as an ALK inhibitor and these documented hazards, all handling of this compound must be conducted with stringent safety measures in place.[3][4][5]
I. Personal Protective Equipment (PPE)
The primary objective when handling this compound is to prevent all routes of exposure, including inhalation, skin contact, and ingestion. The following PPE is mandatory for all personnel involved in the handling, weighing, and reconstitution of this compound.
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N99 or P2 full-face respirator.[6] A powered air-purifying respirator (PAPR) is recommended for procedures with a higher risk of aerosolization. | To prevent inhalation of the powdered compound, which can lead to systemic exposure. |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves. The outer glove should be changed immediately upon contamination. | To provide a robust barrier against skin absorption. Alectinib is classified as a skin irritant.[7] |
| Eye Protection | Tightly fitting safety goggles with side shields or a full-face respirator.[2][8] | To protect the eyes from splashes and airborne particles. |
| Body Protection | Disposable, low-permeability laboratory coat with long sleeves and tight cuffs. An impervious gown is required for larger quantities or when there is a risk of splashing.[9] | To prevent contamination of personal clothing and skin. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | To prevent contamination of footwear and subsequent spread of the compound. |
II. Engineering Controls
Engineering controls are the most effective way to minimize exposure to this compound. All handling of the solid compound must be performed within a certified containment system.
| Control Measure | Specification | Purpose |
| Primary Containment | Class II Biological Safety Cabinet (BSC) or a powder containment hood with HEPA filtration. | To provide a contained workspace that prevents the release of airborne particles into the laboratory. |
| Ventilation | The laboratory should have negative pressure relative to adjacent areas to prevent the escape of contaminants.[3] | To ensure that any potential airborne particles are contained within the designated handling area. |
| Weighing Station | A dedicated analytical balance within the containment system. | To minimize the risk of contamination during weighing procedures. |
III. Standard Operating Procedures
A clear and detailed standard operating procedure (SOP) is essential for the safe handling of this compound. The following workflow outlines the key steps from material receipt to disposal.
IV. Spill Management and Decontamination
In the event of a spill, immediate action is required to contain and clean the affected area.
-
Evacuate: All non-essential personnel should evacuate the area.
-
Contain: The spill should be contained using absorbent pads.
-
Decontaminate: The area should be decontaminated with an appropriate cleaning solution.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.[1]
V. Waste Disposal
All waste generated from the handling of this compound, including empty vials, used PPE, and contaminated materials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[1] Waste containers should be clearly labeled as "Hazardous Waste" and include the chemical name.
VI. Health and Safety Information
| Parameter | Information |
| CAS Number | 1256585-15-5 |
| GHS Hazard Statements | H341: Suspected of causing genetic defects.[1] H361: Suspected of damaging fertility or the unborn child.[1] H373: May cause damage to organs through prolonged or repeated exposure.[1] |
| First Aid Measures | Inhalation: Move to fresh air. Seek immediate medical attention.[2] Skin Contact: Immediately wash with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[7] Eye Contact: Flush with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2] Ingestion: Do not induce vomiting. Seek immediate medical attention.[8] |
Emergency Contact: In case of exposure or emergency, contact your institution's Environmental Health and Safety (EHS) department and follow their established emergency procedures.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - Development of a Scalable Manufacturing Process for Alectinib with a Concise Preparation of the Indole-Containing Tetracyclic Core - Organic Process Research & Development - Figshare [acs.figshare.com]
- 5. academic.oup.com [academic.oup.com]
- 6. apexbt.com [apexbt.com]
- 7. fishersci.com [fishersci.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
